(3-Oxo-1-piperazinyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxopiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-5-3-8(2-1-7-5)4-6(10)11/h1-4H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDVFMDIVCWGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405856 | |
| Record name | (3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25629-32-7 | |
| Record name | (3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Oxo-1-piperazinyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Oxo-1-piperazinyl)acetic acid: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
(3-Oxo-1-piperazinyl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key scaffold in the development of novel therapeutic agents. Its unique structural features, combining a rigid piperazinone core with a versatile carboxylic acid handle, make it an attractive starting point for library synthesis and lead optimization. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, designed for researchers, chemists, and drug development professionals. We delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Strategic Importance of the Piperazinone Scaffold
The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1] The modification to a piperazin-2-one structure introduces a lactam functionality, which imparts distinct conformational rigidity and polarity compared to its parent heterocycle. The addition of an acetic acid moiety at the N1 position provides a crucial synthetic handle for further elaboration, enabling amide bond formation, esterification, or other conjugations to build molecular complexity and modulate pharmacokinetic properties.
This guide outlines a robust and reproducible two-step synthesis beginning with the N-alkylation of piperazin-2-one, followed by ester hydrolysis. We then present a multi-technique analytical workflow to ensure the unequivocal confirmation of the product's identity, purity, and structural integrity.
Synthesis of this compound
The chosen synthetic strategy is predicated on efficiency, scalability, and the use of readily available starting materials. The pathway proceeds through an ethyl ester intermediate, which facilitates purification via silica gel chromatography before the final hydrolysis yields the target carboxylic acid.
Synthetic Pathway Overview
The synthesis is a two-step process:
-
Step 1: N-Alkylation. Nucleophilic substitution reaction between piperazin-2-one and ethyl chloroacetate to form ethyl (3-oxo-1-piperazinyl)acetate.
-
Step 2: Saponification. Base-catalyzed hydrolysis of the ethyl ester to yield the final product, this compound.
Mechanistic Considerations and Rationale
Step 1: N-Alkylation The secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate in a classic SN2 reaction.
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the product's ammonium salt that forms, driving the reaction to completion, but mild enough to prevent significant hydrolysis of the ester.
-
Catalyst: Sodium iodide (NaI) is used as a catalyst. Through the Finkelstein reaction, it transiently converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate of SN2 substitution.[1]
-
Solvent: Acetonitrile (ACN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the reaction.
Step 2: Saponification (Ester Hydrolysis) This is a standard base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final protonation step during acidic workup yields the carboxylic acid.
-
Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. LiOH is often preferred for its high reactivity and solubility in mixed aqueous-organic solvent systems.[2]
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is employed to ensure the solubility of both the relatively nonpolar ester intermediate and the ionic hydroxide base.
-
Acidic Workup: After the reaction, the mixture is acidified (e.g., with 1M HCl) to neutralize excess base and protonate the carboxylate salt, causing the final carboxylic acid product to precipitate or be extracted.
Detailed Experimental Protocol: Synthesis
Step 1: Ethyl (3-oxo-1-piperazinyl)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazin-2-one (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).
-
Add anhydrous acetonitrile (ACN) to form a slurry (approx. 10 mL per gram of piperazin-2-one).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of ACN.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield ethyl (3-oxo-1-piperazinyl)acetate as a clear oil or low-melting solid.[3]
Step 2: this compound
-
Dissolve the purified ethyl (3-oxo-1-piperazinyl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring for the disappearance of the starting ester by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1M HCl (aq).
-
A white precipitate of the product should form. If not, extract the aqueous layer multiple times with ethyl acetate.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the structure and assess the purity of the synthesized this compound.
References
Physical and chemical properties of (3-Oxo-1-piperazinyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (3-Oxo-1-piperazinyl)acetic acid
Introduction
This compound is a heterocyclic organic compound featuring a piperazinone core functionalized with an acetic acid moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This specific derivative combines the structural features of a lactam (a cyclic amide), a secondary amine, and a carboxylic acid, making it a valuable and versatile building block for the synthesis of more complex molecules in drug discovery and materials science.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its structural identification, physicochemical parameters, spectroscopic profile, and key aspects of its chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical characterization, grounding theoretical data in practical application.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. This compound is systematically named 2-(3-oxopiperazin-1-yl)acetic acid. Its structure is characterized by a six-membered diazacyclohexane ring with a ketone at position 3 and an acetic acid group attached to the nitrogen at position 1.
Figure 1: Chemical Structure of this compound.
The key identification parameters for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(3-oxopiperazin-1-yl)acetic acid | [3] |
| CAS Number | 25629-32-7 | [4] |
| Molecular Formula | C₆H₁₀N₂O₃ | [3][4] |
| Molecular Weight | 158.16 g/mol | [4] |
| Canonical SMILES | C1CN(CC(=O)N1)CC(=O)O | [3] |
| InChI | InChI=1S/C6H10N2O3/c9-5-3-8(2-1-7-5)4-6(10)11/h1-4H2,(H,7,9)(H,10,11) | [3] |
| InChIKey | FDDVFMDIVCWGKS-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with hydrogen bond donors and acceptors, suggests that this compound is a polar molecule.
| Property | Predicted Value | Notes and Experimental Context | Source |
| Physical Form | Solid | As is common for small, polar organic molecules with potential for zwitterionic character and strong intermolecular hydrogen bonding. | [4] |
| Boiling Point | 434.4 ± 40.0 °C | This high predicted boiling point reflects the compound's polarity and capacity for extensive hydrogen bonding. Experimental determination would likely require high vacuum to prevent decomposition. | [4] |
| Density | 1.293 ± 0.06 g/cm³ | A density greater than water is typical for highly functionalized, compact organic molecules. | [4] |
| pKa | 2.28 ± 0.10 | This predicted value likely corresponds to the carboxylic acid proton. The secondary amine's conjugate acid pKa is expected to be in the range of 5-7, lower than the parent piperazine (~9.7) due to the electron-withdrawing effect of the adjacent lactam and N-acetic acid groups.[4][5][6] | |
| Solubility | High in Water | The compound's polarity and multiple hydrogen bonding sites suggest high solubility in water and other polar protic solvents like methanol and ethanol. Solubility is expected to be pH-dependent. It is poorly soluble in nonpolar solvents like diethyl ether.[6] | |
| XlogP | -3.3 | This highly negative predicted value indicates a strong preference for polar/aqueous phases over nonpolar/lipid phases, which is consistent with the molecule's structure. | [3] |
Spectroscopic Profile and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different methylene (CH₂) groups and the two exchangeable amine/amide (NH) protons. In D₂O, the NH signals would disappear. The methylene protons adjacent to the nitrogen atoms will likely appear as complex multiplets due to coupling. The singlet for the acetic acid CH₂ protons would be expected around 3.2-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: two carbonyl carbons (one for the amide lactam and one for the carboxylic acid, ~170-180 ppm), and four sp³ hybridized carbons corresponding to the three methylene groups on the ring and the one on the acetic acid side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In positive ion mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 159.0764.[3] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 157.0619.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A very broad absorption band is expected from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and amide.
-
C=O Stretch: Two strong absorption bands are anticipated: one for the carboxylic acid carbonyl around 1700-1730 cm⁻¹ and one for the amide (lactam) carbonyl around 1650-1680 cm⁻¹.
-
C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region corresponding to the C-N stretching vibrations.
Experimental Protocols for Characterization
To ensure scientific integrity, theoretical predictions must be confirmed with empirical data. The following protocols are self-validating systems for the characterization of this compound.
Protocol 1: Purity and Identity Confirmation by LC-MS
This method provides a robust workflow for verifying the molecular weight and assessing the purity of the compound. The choice of a C18 column is standard for reverse-phase chromatography, while the formic acid in the mobile phase aids in protonation for better peak shape and ESI+ sensitivity.
Figure 2: LC-MS workflow for purity and identity confirmation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 95:5 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector at 210 nm.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 – 500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the primary peak in the mass spectrum corresponds to the expected [M+H]⁺ ion (159.07).
Protocol 2: pKa Determination via Potentiometric Titration
This classic method provides highly accurate pKa values by directly measuring the pH change as the compound's ionizable groups are neutralized. Given the two expected pKa values (one acidic, one basic), a two-stage titration or separate titrations may be necessary for clear resolution.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare standardized 0.1 M solutions of HCl and NaOH.
-
Titration for Basic pKa:
-
Pipette 20 mL of the compound solution into a beaker.
-
Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titrate with the 0.1 M HCl solution, adding titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Titration for Acidic pKa:
-
Repeat the process from step 2, but titrate with the 0.1 M NaOH solution.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added for each titration.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the first derivative plot, d(pH)/dV).
-
The pKa value is equal to the pH at the half-equivalence point. The pKa of the carboxylic acid will be determined from the NaOH titration, and the pKa of the secondary amine's conjugate acid will be determined from the HCl titration.[5]
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups. This trifunctional nature makes it a highly versatile synthetic intermediate.
-
Carboxylic Acid: This group can undergo standard reactions such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amide Coupling: Activation (e.g., with oxalyl chloride or coupling reagents like HATU/EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[7]
-
-
Secondary Amine (N4): The nitrogen at position 4 is nucleophilic and can participate in:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acid chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[8]
-
-
Lactam (Amide): The cyclic amide is the most stable functional group in the molecule. It can be hydrolyzed to the corresponding amino acid, but this typically requires harsh conditions (strong acid or base and heat).
Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. Due to its polar and potentially hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with a rich array of functional groups that dictate its distinct physicochemical properties. Its high polarity, water solubility, and multiple reactive sites make it an attractive scaffold for chemical synthesis, particularly in the development of novel pharmaceutical agents. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring data integrity and reproducibility in research settings. A thorough understanding of its properties, from its spectroscopic signature to its predictable reactivity, is paramount for any scientist looking to leverage this versatile compound in their work.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 25629-32-7 [amp.chemicalbook.com]
- 5. uregina.ca [uregina.ca]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (3-Oxo-1-piperazinyl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, molecular structure, synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers working with this and related molecular scaffolds.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name 2-(3-oxopiperazin-1-yl)acetic acid, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a carbonyl group at the 3-position and an acetic acid moiety at the 1-position defines its unique chemical architecture.
While various CAS numbers exist for related and isomeric structures, the specific CAS number for the parent compound can be elusive. For the closely related racemic isomer, (3-oxo-2-piperazinyl)acetic acid, the CAS number is 405214-33-7[1]. The PubChem Compound ID (CID) for 2-(3-oxopiperazin-1-yl)acetic acid is 4715305[2]. Researchers should exercise diligence in confirming the identity of their specific material with the appropriate analytical data.
Molecular Formula: C₆H₁₀N₂O₃[2]
Molecular Weight: 158.16 g/mol
Molecular Structure:
References
The Emerging Therapeutic Potential of (3-Oxo-1-piperazinyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery. Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its basic nature, have rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of a vast array of clinically successful drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] This guide will delve into a specific, yet highly promising, subclass of these compounds: the (3-Oxo-1-piperazinyl)acetic acid derivatives. The introduction of a carbonyl group at the 3-position to form a piperazinone ring, coupled with an acetic acid moiety at the 1-position, offers a unique combination of structural features that can be exploited for the rational design of novel therapeutic agents.
Anticipated Biological Activities and Therapeutic Applications
While comprehensive biological data on this compound derivatives are still emerging, the extensive research on related piperazine and piperazinone analogues allows for well-founded postulations regarding their potential therapeutic applications. The primary areas of interest for these derivatives are in oncology and infectious diseases.
Anticancer Potential: Targeting Proliferation and Survival Pathways
Numerous studies have highlighted the potent anticancer activity of piperazine-containing compounds.[5][6][7] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cell cycle progression and signaling, induction of apoptosis, and disruption of microtubule dynamics. The presence of the piperazinone ring and the acetic acid side chain in the this compound scaffold provides multiple points for chemical modification, allowing for the fine-tuning of activity against specific cancer-related targets. It is hypothesized that these derivatives could be developed as inhibitors of key signaling pathways implicated in tumorigenesis, such as the PI3K/AKT/mTOR pathway.[8]
Antimicrobial and Antifungal Activity: A New Generation of Anti-infective Agents
The global health threat of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Piperazine derivatives have a long-standing history of use as antimicrobial and anthelmintic drugs.[9][10][11] The incorporation of the this compound core could lead to the discovery of compounds with improved potency and a broader spectrum of activity against clinically relevant pathogens. The structural features of these derivatives may allow them to interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or protein synthesis.
Synthetic Strategies: A Gateway to Chemical Diversity
The synthesis of this compound derivatives can be approached through several established synthetic routes. A common strategy involves the initial construction of the piperazinone ring, followed by the introduction of the acetic acid moiety and further diversification.
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Model Derivative
Objective: To synthesize N-benzyl-2-(3-oxo-4-phenylpiperazin-1-yl)acetamide.
Materials:
-
1-Phenylpiperazin-2-one
-
Ethyl bromoacetate
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide
-
Tetrahydrofuran (THF)/Water
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of ethyl 2-(3-oxo-4-phenylpiperazin-1-yl)acetate
-
To a solution of 1-phenylpiperazin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Synthesis of 2-(3-oxo-4-phenylpiperazin-1-yl)acetic acid
-
Dissolve the ester from Step 1 in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Step 3: Synthesis of N-benzyl-2-(3-oxo-4-phenylpiperazin-1-yl)acetamide
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DCM, add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Evaluation of Biological Activity: Key Assays and Methodologies
To ascertain the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays should be employed.
Anticancer Activity Evaluation
A primary assessment of anticancer activity is typically performed using a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity Screening
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be determined using standard methods such as the broth microdilution assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the biological activity of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective compounds.
| Compound ID | R1 Substituent | R2 Substituent | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |
| Lead-1 | H | H | >100 | >128 |
| Derivative-1a | 4-Chlorophenyl | H | 15.2 | 64 |
| Derivative-1b | 4-Methoxyphenyl | H | 25.8 | 128 |
| Derivative-2a | H | Benzyl | 8.5 | 32 |
| Derivative-2b | H | 4-Fluorobenzyl | 5.1 | 16 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity. Future research should focus on the synthesis and screening of diverse libraries of these derivatives to identify lead compounds with potent and selective activity. Further mechanistic studies will be essential to elucidate their modes of action and to guide the development of the next generation of piperazine-based drugs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Oxo-1-piperazinyl)acetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for engaging biological targets.[1][2] Among its many derivatives, the (3-Oxo-1-piperazinyl)acetic acid moiety has emerged as a particularly valuable building block. The incorporation of a lactam function within the piperazine ring introduces conformational rigidity and a hydrogen bond donor/acceptor site, while the acetic acid side chain provides a convenient handle for further molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, key applications, and structure-activity relationships of this compound, offering field-proven insights for its effective deployment in drug discovery programs.
Introduction: The Strategic Value of the 3-Oxopiperazine Core
The piperazine heterocycle is a recurring motif in a multitude of FDA-approved drugs, celebrated for its capacity to enhance aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics.[2][3] The introduction of a carbonyl group at the 3-position to form a piperazinone, coupled with an acetic acid substituent at the 1-position, creates the this compound scaffold. This structural modification offers several strategic advantages in drug design:
-
Structural Rigidity and Conformational Control: The planar amide bond of the lactam reduces the conformational flexibility of the piperazine ring, which can lead to higher binding affinity and selectivity for a specific biological target.
-
Enhanced Polarity and Solubility: The presence of the lactam and carboxylic acid moieties increases the polarity of the molecule, often improving aqueous solubility and facilitating formulation.[2]
-
Hydrogen Bonding Capabilities: The lactam NH group provides an additional hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, offering more opportunities for specific interactions with protein targets.
-
Metabolic Stability: The lactam ring can be more resistant to metabolic degradation compared to a simple piperazine, potentially leading to an improved pharmacokinetic profile.
-
Versatile Synthetic Handle: The carboxylic acid provides a readily functionalizable point for amide bond formation, allowing for the straightforward attachment of various pharmacophoric groups and exploration of structure-activity relationships (SAR).
The following diagram illustrates the core structure of this compound and highlights its key features.
Caption: Core structure of this compound with key functional groups highlighted.
Synthesis of the this compound Building Block
A robust and scalable synthesis of the this compound core is essential for its widespread application in medicinal chemistry. A common and efficient strategy involves the cyclization of an N-substituted ethylenediamine derivative with an appropriate C2 synthon, followed by hydrolysis of an ester protecting group.
Proposed Synthetic Pathway
The following multi-step synthesis provides a reliable route to the target building block, starting from commercially available materials.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate
This initial step involves the mono-N-alkylation of ethylenediamine with ethyl chloroacetate. While this reaction can produce a mixture of products, careful control of stoichiometry and reaction conditions can favor the desired mono-alkylated product. A more controlled approach is the reaction of piperazine with ethyl chloroacetate.
-
Procedure: To a solution of piperazine (2.0 eq) in a suitable solvent such as acetonitrile or ethanol, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature, and a solution of ethyl chloroacetate (1.0 eq) in the same solvent is added dropwise. The reaction is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield ethyl 2-(piperazin-1-yl)acetate.
Step 2: Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate
The formation of the lactam ring is achieved by reacting the secondary amine of ethyl 2-(piperazin-1-yl)acetate with a suitable C2 electrophile, such as ethyl bromoacetate, followed by an intramolecular cyclization.
-
Procedure: Ethyl 2-(piperazin-1-yl)acetate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) are dissolved in a polar aprotic solvent like DMF. The solution is cooled to 0 °C, and ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The intramolecular cyclization to form the piperazinone ring may occur spontaneously or require gentle heating. The reaction mixture is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford ethyl 2-(2-oxopiperazin-1-yl)acetate.
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Procedure: Ethyl 2-(2-oxopiperazin-1-yl)acetate is dissolved in a mixture of methanol and water. An aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq) is added, and the reaction is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.[4][5] The reaction mixture is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The aqueous layer is then extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a solid.
Applications in Medicinal Chemistry: A Case Study Approach
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While a specific blockbuster drug featuring the this compound core is not yet prominent, its structural elements are present in various clinical candidates and approved drugs, highlighting its potential. For instance, the related piperazinone moiety is a key feature in several compounds with diverse therapeutic applications.
Case Study: Radafaxine - A Structurally Related Antidepressant
Radafaxine, a norepinephrine-dopamine reuptake inhibitor, contains a (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol core.[6][7] While not a piperazinone, the morpholin-2-ol is a close structural relative, and the synthetic strategies and SAR insights are highly relevant. The development of Radafaxine demonstrates the utility of six-membered nitrogen-containing heterocycles with a polar, oxygen-containing functional group in achieving potent and selective CNS activity.[8][9] The synthesis of Radafaxine often proceeds through a chiral lactone intermediate, (3S)-3,5,5-trimethylmorpholin-2-one, underscoring the importance of lactam-containing heterocycles as key intermediates in the synthesis of complex drug molecules.[6]
The exploration of the this compound scaffold in the context of CNS disorders, such as depression and anxiety, is a promising area of research, given the prevalence of the piperazine moiety in many CNS-active drugs.[10][11][12][13][14]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides multiple points for chemical modification to explore SAR and optimize biological activity.
Caption: Key points for SAR exploration on the this compound scaffold.
-
R1 (Amide Linkage): The carboxylic acid is the most common point of modification. Coupling with a diverse range of amines allows for the introduction of various pharmacophores to probe interactions with the target protein. The nature of the R1 group (e.g., aromatic, aliphatic, heterocyclic) will significantly impact potency, selectivity, and physicochemical properties.
-
R2 (N-alkylation/arylation): The secondary amine of the lactam can be substituted to introduce another element of diversity. N-alkylation or N-arylation can modulate the compound's lipophilicity, basicity, and steric profile, which can influence target engagement and pharmacokinetic properties.
-
R3 (Substitution on the piperazinone ring): Introduction of substituents on the carbon atoms of the piperazinone ring can provide finer control over the molecule's three-dimensional shape and vectoral projection of other functional groups. This can be a more synthetically challenging modification but can lead to significant improvements in activity and selectivity.
Quantitative SAR Data Summary (Hypothetical)
| Compound | R1 Group | R2 Group | Target IC50 (nM) | cLogP |
| 1a | 4-Fluorophenyl | H | 50 | 2.1 |
| 1b | 4-Chlorophenyl | H | 25 | 2.5 |
| 1c | 4-Methoxyphenyl | H | 150 | 1.8 |
| 2a | 4-Chlorophenyl | Methyl | 75 | 2.8 |
| 2b | 4-Chlorophenyl | Ethyl | 120 | 3.1 |
This table presents hypothetical data to illustrate potential SAR trends.
Impact on Pharmacokinetic Properties
The physicochemical properties of the this compound moiety generally contribute favorably to a drug candidate's ADME profile.
-
Absorption: The balance of lipophilicity and polarity can be fine-tuned through modifications at R1 and R2 to achieve good oral absorption. The piperazine core itself is known to often lead to good oral bioavailability.[2]
-
Distribution: The polarity imparted by the lactam and carboxylic acid can limit excessive distribution into tissues, potentially reducing off-target effects. However, this can also limit brain penetration, which may be desirable or undesirable depending on the therapeutic target.
-
Metabolism: The lactam ring is generally more metabolically stable than a simple piperazine. However, the molecule can still be subject to metabolism at other positions, such as oxidation of the piperazinone ring or cleavage of the amide bond.
-
Excretion: The presence of the carboxylic acid provides a handle for renal clearance, either directly or after conjugation (e.g., glucuronidation).
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained piperazinone core and a readily functionalizable acetic acid side chain provides an excellent platform for the design and synthesis of novel therapeutic agents. The favorable physicochemical properties it imparts often lead to improved pharmacokinetic profiles. As drug discovery continues to demand molecules with greater specificity and improved drug-like properties, the strategic application of privileged scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines. Further exploration of this scaffold against a wider range of biological targets is warranted and holds significant promise for future therapeutic breakthroughs.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Radafaxine - Wikipedia [en.wikipedia.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Radafaxine | C13H18ClNO2 | CID 9795056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mind.org.uk [mind.org.uk]
- 11. List of antidepressants - Wikipedia [en.wikipedia.org]
- 12. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 13. ottawadepressionalgorithm.ca [ottawadepressionalgorithm.ca]
- 14. drugs.com [drugs.com]
A Technical Guide to the Spectroscopic Characterization of (3-Oxo-1-piperazinyl)acetic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Oxo-1-piperazinyl)acetic acid (C₆H₁₀N₂O₃, PubChem CID: 4715305) is a heterocyclic compound incorporating a piperazinone core, a structure of interest in medicinal chemistry due to its prevalence in various biologically active molecules.[1] Robust analytical characterization is fundamental to ensuring the identity, purity, and stability of such compounds in any research or development pipeline. This guide provides an in-depth, technical framework for the spectroscopic elucidation of this compound. In the absence of publicly available experimental spectra, this document leverages theoretical principles, predictive methodologies, and comparative data from analogous structures to present a comprehensive analytical workflow. It is designed to serve as a practical reference for researchers encountering novel compounds or those for which standard reference data is unavailable.
Introduction: The Imperative for Spectroscopic Verification
The molecular structure of this compound presents several key features for spectroscopic analysis: a cyclic amide (lactam), a secondary amine, a carboxylic acid, and four distinct methylene (-CH₂-) groups. Each of these functional groups imparts a characteristic signature in various spectroscopic domains. A multi-technique approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is therefore essential for unambiguous structural confirmation.
This guide is structured to provide not just the expected data, but the underlying scientific rationale for the experimental choices and data interpretation. By understanding the "why" behind the spectra, scientists can develop a more intuitive and powerful approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.
Causality in Experimental Design
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can solubilize the polar, zwitterionic-capable molecule and possesses exchangeable protons (from the carboxylic acid and secondary amine) that can be observed. Deuterated water (D₂O) could also be used, but would result in the exchange and disappearance of the N-H and O-H proton signals. A standard 500 or 600 MHz spectrometer is recommended for achieving excellent signal dispersion, which is crucial for resolving the non-equivalent methylene protons of the piperazine ring.[1]
Standard Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
A distortionless enhancement by polarization transfer (DEPT-135) experiment should be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectral Data
The structure of this compound suggests a complex ¹H NMR spectrum due to the non-equivalence of the methylene protons on the piperazine ring. The following table outlines the predicted chemical shifts (δ) and multiplicities.
| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| a | -COOH | ~10-12 | Broad Singlet | 1H | Chemical shift is highly dependent on concentration and residual water. Exchangeable with D₂O. |
| b | NH | ~7.5-8.5 | Broad Singlet | 1H | Amide proton, often broad. Exchangeable with D₂O. |
| c | N-CH₂ -COOH | ~3.2 | Singlet | 2H | Methylene protons adjacent to the nitrogen and the carboxyl group. Expected to be a sharp singlet. |
| d | -C(=O)-CH₂ -N | ~3.9 | Singlet | 2H | Methylene protons adjacent to the amide carbonyl. May show some broadening. |
| e | N-CH₂ -CH₂-NH | ~2.8 | Triplet | 2H | Methylene protons adjacent to the tertiary nitrogen. Coupled to protons 'f'. |
| f | NH-CH₂ -CH₂-N | ~3.3 | Triplet | 2H | Methylene protons adjacent to the secondary amine. Coupled to protons 'e'. |
Note: The piperazine ring protons (e, f) are presented as simple triplets for clarity. In reality, they may exhibit more complex splitting patterns due to the ring conformation.[2]
Predicted ¹³C NMR Spectral Data
The molecule has six unique carbon atoms, all of which should be observable in the ¹³C NMR spectrum.
| Label | Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Notes |
| 1 | -C OOH | ~171 | Absent | Carboxylic acid carbonyl carbon. |
| 2 | -C =O (Amide) | ~167 | Absent | Amide carbonyl carbon. |
| 3 | N-C H₂-COOH | ~59 | Negative (CH₂) | Methylene carbon of the acetic acid side chain. |
| 4 | -C(=O)-C H₂-N | ~52 | Negative (CH₂) | Methylene carbon adjacent to the amide carbonyl. |
| 5 | N-C H₂-CH₂-NH | ~47 | Negative (CH₂) | Methylene carbon adjacent to the tertiary nitrogen. |
| 6 | NH-C H₂-CH₂-N | ~43 | Negative (CH₂) | Methylene carbon adjacent to the secondary amine nitrogen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The fundamental requirement for a vibrational mode to be IR active is that it must result in a change in the molecule's dipole moment.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition : Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine & Amide | Medium |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |
| ~2950, ~2850 | C-H Stretch | Aliphatic CH₂ | Medium-Weak |
| ~1720 | C=O Stretch | Carboxylic Acid | Strong |
| ~1650 | C=O Stretch (Amide I) | Cyclic Amide (Lactam) | Strong |
| ~1550 | N-H Bend | Secondary Amine & Amide | Medium |
| ~1250 | C-O Stretch | Carboxylic Acid | Medium |
| ~1150 | C-N Stretch | Amine/Amide | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is an ideal soft ionization technique for this polar molecule, minimizing fragmentation and favoring the formation of protonated or deprotonated molecular ions.
Protocol: High-Resolution MS (HRMS) via ESI
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation : Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Positive Ion Mode : Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
Negative Ion Mode : Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS) : To gain structural information, select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for High-Resolution Mass Spectrometry analysis.
Predicted Mass Spectral Data
The exact mass of this compound (C₆H₁₀N₂O₃) is 158.06914 Da. The predicted data below is based on PubChem's calculations.
| Ion Species | Calculated m/z | Mode |
| [M+H]⁺ | 159.07642 | Positive |
| [M+Na]⁺ | 181.05836 | Positive |
| [M-H]⁻ | 157.06186 | Negative |
Plausible Fragmentation Pattern ([M+H]⁺): A primary fragmentation pathway would involve the loss of the carboxylic acid group elements.
-
Loss of H₂O (18 Da): m/z 159.076 -> m/z 141.066
-
Loss of CO₂ (44 Da) after rearrangement: A common fragmentation for carboxylic acids.
-
Cleavage of the acetic acid side chain: Loss of CH₂COOH (59 Da) leading to a fragment corresponding to the protonated piperazinone ring at m/z 100.
Conclusion: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from HRMS must be consistent with the number and types of carbons observed in the ¹³C NMR. The functional groups identified by their characteristic stretches in the IR spectrum must correspond to the chemical environments detailed by the ¹H and ¹³C NMR data. The fragments observed in the MS/MS spectrum must be explainable by the cleavage of the structure proposed by NMR. By integrating the data from all three techniques, a researcher can build a highly trustworthy and definitive structural assignment for this compound, establishing a robust analytical foundation for any subsequent scientific investigation.
References
Unlocking Therapeutic Potential: A Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid Analogs and Their Targets
Abstract
The (3-Oxo-1-piperazinyl)acetic acid scaffold represents a versatile chemical framework with significant potential in modern drug discovery. Analogs derived from this core structure have demonstrated a remarkable breadth of biological activities, engaging with a variety of high-value therapeutic targets. This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the key therapeutic targets of these analogs, supported by detailed, field-proven experimental protocols and insights into the underlying mechanisms of action. We will delve into the identification and validation of targets implicated in pain, inflammation, central nervous system disorders, cancer, and metabolic diseases, offering a robust framework for advancing the preclinical development of this promising class of compounds.
Introduction: The this compound Core - A Privileged Scaffold
The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability.[1][2] The incorporation of a 3-oxo functionality and an acetic acid moiety introduces specific steric and electronic features that can be fine-tuned to achieve high-affinity and selective interactions with a range of biological targets. This guide will systematically explore the therapeutic avenues for analogs of this compound, providing the scientific community with a foundational understanding of their potential.
Targeting Pain and Inflammation: Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is an inducible receptor that is upregulated in response to tissue injury and inflammation. Its role in mediating chronic pain and inflammation makes it a compelling target for therapeutic intervention. Analogs of this compound have emerged as potent bradykinin B1 receptor antagonists.[3]
Mechanistic Rationale
During inflammation, the release of pro-inflammatory cytokines triggers the expression of B1 receptors on various cell types. The subsequent activation of these receptors by its ligand, des-Arg⁹-bradykinin, leads to a signaling cascade that results in vasodilation, increased vascular permeability, and the sensitization of nociceptors, all ofwhich contribute to the clinical manifestations of pain and inflammation. Antagonists of the B1 receptor can block these downstream effects, offering a targeted approach to analgesia and anti-inflammatory therapy.
Experimental Validation of B1 Receptor Antagonism
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound to the B1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B1 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Determine the protein concentration of the membrane preparation using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well) with a fixed concentration of a suitable radioligand (e.g., [³H]-des-Arg¹⁰-Kallidin).
-
Add increasing concentrations of the this compound analog.
-
For determining non-specific binding, include wells with a high concentration of an unlabeled B1 receptor antagonist.
-
Incubate the plate at 37°C for 30-60 minutes to reach binding equilibrium.[4]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Construct a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The choice of a stable cell line overexpressing the target receptor ensures a high signal-to-noise ratio. Radioligand binding assays provide direct evidence of interaction between the compound and the receptor, and the Ki value is a standardized measure of binding affinity, allowing for comparison across different compounds.
This assay assesses the ability of the analogs to act as functional antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Plate CHO or HEK293 cells expressing the B1 receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Performance:
-
Pre-incubate the cells with varying concentrations of the this compound analog.
-
Stimulate the cells with a known B1 receptor agonist (e.g., des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Determine the IC50 value for the functional antagonism.
-
Causality Behind Experimental Choices: Calcium mobilization is a direct downstream consequence of B1 receptor activation via the Gq signaling pathway.[5] This functional assay provides crucial information on whether the binding of the compound translates into a biological effect, distinguishing between agonists, antagonists, and inert binders.
Experimental Workflow for B1 Receptor Antagonist Screening
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Review of (3-Oxo-1-piperazinyl)acetic acid in organic synthesis
An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid in Organic Synthesis
Introduction: The Strategic Value of the Piperazinone Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a fertile ground for the development of novel therapeutics. The piperazine ring is a quintessential example, ranking as the third most common heterocycle in small-molecule pharmaceuticals.[1][2] Its prevalence stems from its conformational rigidity, the synthetic tractability of its two nitrogen atoms for modulating physicochemical properties, and its ability to orient pharmacophoric groups in three-dimensional space.[2][3]
Within this family, the piperazin-2-one core, a partially oxidized derivative of piperazine, offers a unique combination of structural features. The embedded amide bond introduces a planar, hydrogen-bond-donating-and-accepting unit, while retaining a secondary amine for further functionalization. When this core is functionalized at the N1 position with an acetic acid moiety, it forms This compound , a versatile building block that combines the structural benefits of the piperazinone scaffold with a carboxylic acid handle, ideal for forming amide bonds or acting as a key recognition element for biological targets.
This guide serves as a technical review for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and strategic applications of the this compound scaffold and its derivatives. We will delve into the causality behind synthetic choices and highlight its role in constructing molecules with significant therapeutic potential.
Core Molecular Properties
This compound is a foundational building block whose physicochemical properties are summarized below. These characteristics, particularly its polarity and hydrogen bonding potential, are critical for its utility in aqueous-phase reactions and its role in molecular recognition.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₃ | [4] |
| Molecular Weight | 158.16 g/mol | |
| CAS Number | 405214-33-7 | [5] |
| Monoisotopic Mass | 158.06914 Da | [4] |
| XlogP (Predicted) | -3.3 | [4] |
| InChIKey | FDDVFMDIVCWGKS-UHFFFAOYSA-N | [4] |
| SMILES | C1CN(CC(=O)N1)CC(=O)O | [4] |
Synthesis of the Piperazin-2-one Core and N-Functionalization
The construction of the this compound scaffold is a two-part synthetic challenge: first, the formation of the piperazin-2-one heterocycle, and second, the selective alkylation of the N1 nitrogen with an acetic acid surrogate.
Part 1: Formation of the Piperazin-2-one Ring
The piperazin-2-one core is a prevalent motif in numerous bioactive natural products and drug candidates, prompting the development of diverse and efficient synthetic strategies.[6]
A common and robust method involves the cyclization of a diamine precursor. One classical approach is the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. A more contemporary and efficient strategy involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds and introducing two points of diversity.[7]
Another powerful route involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and spontaneous intramolecular cyclization. This method is particularly valuable for creating chiral piperazinone derivatives.[8]
Part 2: N1-Alkylation to Install the Acetic Acid Moiety
With the piperazin-2-one core in hand, the acetic acid side chain is typically installed via nucleophilic substitution. The N1 nitrogen of piperazin-2-one acts as a nucleophile, attacking an electrophilic two-carbon synthon, most commonly an ethyl haloacetate such as ethyl bromoacetate. The reaction is performed in the presence of a mild base (e.g., potassium carbonate) to neutralize the HBr byproduct. The resulting ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the final this compound. This two-step sequence is a reliable and widely used method for N-alkylation in piperazine chemistry.[3][9][10]
Detailed Experimental Protocol: Synthesis of Ethyl (3-Oxo-1-piperazinyl)acetate
This protocol describes the N-alkylation of piperazin-2-one, a key step in forming the title compound's precursor.
-
Reaction Setup: To a stirred suspension of piperazin-2-one (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford ethyl (3-oxo-1-piperazinyl)acetate as a pure compound.
-
Hydrolysis (to form the final acid): Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed. Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound.
Reactivity and Strategic Derivatization
The true synthetic power of this compound lies in its potential for diversification at three key positions: the N4 amine, the C2 α-carbon of the acetic acid moiety, and the carboxylic acid itself. This multi-handle nature allows for the systematic exploration of chemical space in drug discovery programs.
-
N4-Functionalization : The secondary amine at the N4 position is the most common site for introducing molecular diversity.
-
N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones are standard methods to install alkyl groups, which can modulate lipophilicity and basicity.[3][9][10]
-
N-Arylation : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl piperazines, a common motif in CNS-active drugs.[3]
-
N-Acylation : Reaction with acyl chlorides or carboxylic acids (via amide coupling) introduces amide functionality, which can serve as a hydrogen bond donor/acceptor.
-
-
Carboxylic Acid Derivatization : The acetic acid handle is a versatile anchor point for connecting the scaffold to other molecular fragments, most commonly through amide bond formation. This is a cornerstone of medicinal chemistry, used to link fragments and probe interactions with biological targets. The synthesis of 3-oxo-2-piperazinyl acetamides as bradykinin B1 receptor antagonists is a prime example of this strategy.[11]
-
α-Carbon Functionalization : While less common, the carbon atoms of the piperazinone ring can also be functionalized. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used to create chiral α,α-disubstituted piperazin-2-ones, demonstrating that the ring itself can be a target for introducing stereocenters and increasing molecular complexity.[1]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its close relatives are integral to the development of a wide range of therapeutic agents. The piperazinone core provides a conformationally constrained scaffold that minimizes the entropic penalty of binding to a target, while the various functional handles allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Pain and Inflammation : Derivatives of (3-oxo-2-piperazinyl)acetic acid have been developed as highly potent bradykinin B1 receptor antagonists. In this context, the piperazinone core acts as a central scaffold, with the N-sulfonyl group and the acetamide side chain making critical interactions with the receptor. These compounds showed improved metabolic stability over earlier series.[11]
-
Antiviral Agents : Piperazin-2-one derivatives have demonstrated notable antiviral activity. Trisubstituted piperazinones have been identified as inhibitors of adenovirus replication, and other derivatives have shown activity against HIV-1 and HIV-2.[7][12]
-
CNS Disorders : The broader piperazine class is famous for its applications in central nervous system disorders.[13] Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine or related moiety. The ability to modify the nitrogen atoms allows for precise control over properties like blood-brain barrier penetration and interaction with monoamine receptors.[13]
-
Oncology : The piperazine ring is a key component in numerous kinase inhibitors used in cancer therapy, such as Palbociclib and Ribociclib.[3] The this compound scaffold provides a robust starting point for developing novel inhibitors targeting various protein kinases.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its synthesis is accessible through well-established chemical transformations, and its structure offers multiple, orthogonal handles for diversification. The inherent properties of the piperazinone core—conformational constraint, hydrogen bonding capacity, and synthetic accessibility—make it a highly valuable scaffold for probing complex biological systems.
As drug discovery continues to move towards molecules with greater three-dimensional complexity to tackle challenging targets, scaffolds like this compound will become even more critical.[2] Future research will likely focus on developing novel stereoselective syntheses of substituted piperazinones and incorporating this versatile scaffold into innovative chemical libraries for high-throughput screening. The proven track record of the piperazine family, combined with the unique advantages of the piperazinone core, ensures that this compound and its derivatives will remain a cornerstone of therapeutic innovation for years to come.
References
- 1. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Hit2Lead | (3-oxo-2-piperazinyl)acetic acid | CAS# 405214-33-7 | MFCD04226363 | BB-4004068 [hit2lead.com]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from (3-Oxo-1-piperazinyl)acetic Acid
Introduction: The Versatility of the Piperazinone Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in hydrogen bonding, make it a valuable component in the design of bioactive molecules.[1] The piperazinone core, a derivative of piperazine featuring a carbonyl group, offers a rigidified structure that can orient substituents in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets. (3-Oxo-1-piperazinyl)acetic acid is a particularly attractive starting material for the synthesis of novel chemical entities. It presents two key points for diversification: the secondary amine within the piperazinone ring and the carboxylic acid moiety. This guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization through robust and versatile chemical transformations.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is achieved in a three-step sequence starting from the commercially available piperazin-2-one. The workflow involves protection of one of the nitrogen atoms, followed by N-alkylation to introduce the acetic acid side chain, and concluding with deprotection.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 1-Boc-3-oxopiperazine
This protocol describes the synthesis of the N-Boc protected intermediate, 1-Boc-3-oxopiperazine, which is a key precursor for the subsequent N-alkylation step.[2][3]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Piperazin-2-one | 109-07-9 | 100.12 | 10.0 g (99.9 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 22.9 g (104.9 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL |
Procedure:
-
To a 1 L round-bottom flask, add piperazin-2-one (10.0 g, 99.9 mmol) and dichloromethane (500 mL). Stir the suspension at room temperature.
-
Add di-tert-butyl dicarbonate (22.9 g, 104.9 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-oxopiperazine as a white solid.
Expected Yield: 90-95%
Protocol 1.2: Synthesis of tert-Butyl (3-oxopiperazin-1-yl)acetate
This protocol details the N-alkylation of 1-Boc-3-oxopiperazine to introduce the tert-butyl acetate moiety.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Boc-3-oxopiperazine | 76003-29-7 | 200.23 | 10.0 g (49.9 mmol) |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 2.2 g (54.9 mmol) |
| tert-Butyl bromoacetate | 5292-43-3 | 195.04 | 10.7 g (54.9 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 g, 54.9 mmol) in anhydrous DMF (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 1-Boc-3-oxopiperazine (10.0 g, 49.9 mmol) in anhydrous DMF (100 mL).
-
Add the solution of 1-Boc-3-oxopiperazine dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (10.7 g, 54.9 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford tert-butyl (3-oxopiperazin-1-yl)acetate.
Expected Yield: 70-80%
Protocol 1.3: Synthesis of this compound
This final step involves the acidic deprotection of the tert-butyl ester to yield the target carboxylic acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| tert-Butyl (3-oxopiperazin-1-yl)acetate | 1056057-55-6 | 214.26 | 10.0 g (46.7 mmol) |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
Procedure:
-
Dissolve tert-butyl (3-oxopiperazin-1-yl)acetate (10.0 g, 46.7 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (50 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid and wash with cold diethyl ether to obtain this compound as a white solid.
Expected Yield: >95%
PART 2: Synthesis of Novel Derivatives
The synthesized this compound serves as a versatile scaffold for the generation of a diverse library of compounds. Here, we present protocols for two distinct derivatization strategies: amide bond formation and a multicomponent Ugi reaction.
Caption: Derivatization strategies for this compound.
Protocol 2.1: Amide Bond Formation via HATU Coupling
This protocol describes a general and efficient method for the synthesis of amide derivatives of this compound using HATU as the coupling reagent.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| This compound | 471530-5 | 158.15 | 200 mg (1.26 mmol) |
| Benzylamine (Example Amine) | 100-46-9 | 107.15 | 149 mg (1.39 mmol) |
| HATU | 148893-10-1 | 380.23 | 527 mg (1.39 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.44 mL (2.52 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |
Procedure:
-
To a solution of this compound (200 mg, 1.26 mmol) in anhydrous DMF (10 mL), add benzylamine (149 mg, 1.39 mmol).
-
Add HATU (527 mg, 1.39 mmol) and DIPEA (0.44 mL, 2.52 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to obtain the desired amide derivative.
Comparative Data for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| HATU | - | DIPEA | DMF | 85-95 | Fast reaction times, low epimerization risk. |
| EDC | HOBt | DIPEA | DMF/DCM | 70-85 | Cost-effective, but can be slower.[5] |
Protocol 2.2: Synthesis of a Novel Peptidomimetic via Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular complexity from simple starting materials.[6] In this protocol, this compound serves as the acidic component in a U-4CR.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| This compound | 471530-5 | 158.15 | 200 mg (1.26 mmol) |
| Benzaldehyde | 100-52-7 | 106.12 | 134 mg (1.26 mmol) |
| Benzylamine | 100-46-9 | 107.15 | 135 mg (1.26 mmol) |
| tert-Butyl isocyanide | 542-86-9 | 83.13 | 105 mg (1.26 mmol) |
| Methanol | 67-56-1 | 32.04 | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (200 mg, 1.26 mmol), benzaldehyde (134 mg, 1.26 mmol), and benzylamine (135 mg, 1.26 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (105 mg, 1.26 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 0-10% Methanol in Dichloromethane) to obtain the Ugi product.
Characterization Data (Representative Examples)
Table 1: 2-(3-Oxopiperazin-1-yl)-N-benzylacetamide
| Characterization Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H), 6.15 (br s, 1H), 4.45 (d, J = 5.8 Hz, 2H), 3.70 (s, 2H), 3.50 (t, J = 5.5 Hz, 2H), 3.30 (t, J = 5.5 Hz, 2H), 3.10 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.5, 168.0, 138.0, 128.8, 127.8, 127.6, 55.0, 50.5, 48.0, 43.5, 41.0. |
| HRMS (ESI) | Calculated for C₁₃H₁₈N₃O₂ [M+H]⁺: 248.1394; Found: 248.1399. |
Table 2: Ugi Product from Protocol 2.2
| Characterization Method | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (t, J = 5.5 Hz, 1H), 7.80 (s, 1H), 7.40-7.10 (m, 10H), 6.05 (s, 1H), 4.40 (d, J = 5.5 Hz, 2H), 3.60 (s, 2H), 3.40 (t, J = 5.0 Hz, 2H), 3.20 (t, J = 5.0 Hz, 2H), 3.00 (s, 2H), 1.30 (s, 9H). |
| HRMS (ESI) | Calculated for C₂₅H₃₃N₄O₃ [M+H]⁺: 450.2625; Found: 450.2631. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and diverse chemical entities. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of the core scaffold and its subsequent derivatization. These strategies, including amide bond formation and multicomponent reactions, open avenues for the creation of extensive compound libraries for screening in drug discovery programs. The inherent drug-like properties of the piperazinone core, combined with the potential for diverse functionalization, make this scaffold a compelling starting point for the development of new therapeutic agents.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-oxopiperazine (76003-29-7) for sale [vulcanchem.com]
- 3. 1-Boc-3-oxopiperazine | 76003-29-7 [chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-Alkylation of (3-Oxo-1-piperazinyl)acetic acid
Introduction
N-substituted piperazine and piperazinone scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs due to their favorable pharmacokinetic and pharmacodynamic properties.[1][2] The ability to precisely modify these core structures through N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][4] (3-Oxo-1-piperazinyl)acetic acid is a valuable building block that combines the piperazin-2-one core with a carboxylic acid moiety, offering a handle for further derivatization. However, the presence of both a secondary amine within the cyclic amide and a reactive carboxylic acid presents a significant challenge for selective N-alkylation.
This application note provides a comprehensive and robust protocol for the selective N-alkylation of this compound. The strategy hinges on a three-step sequence:
-
Protection of the Carboxylic Acid: The carboxylic acid is first converted to a methyl ester to prevent its interference in the subsequent base-mediated N-alkylation step.
-
N-Alkylation of the Piperazinone Ring: The secondary amine at the N4 position of the piperazinone ring is then alkylated using an appropriate alkyl halide.
-
Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the desired N-alkylated product.
This protocol is designed for researchers and scientists in drug development, offering a detailed, step-by-step methodology with explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Chemical Principles and Strategy
The core challenge in the N-alkylation of this compound lies in the chemoselectivity of the reaction. The molecule possesses two potentially reactive sites for alkylation under basic conditions: the secondary amine in the piperazinone ring and the carboxylic acid. The carboxylic acid can be deprotonated by a base, forming a carboxylate that could potentially react with the alkylating agent, leading to undesired ester byproducts.
To circumvent this, a protection strategy is employed. The carboxylic acid is converted to a methyl ester. Esters are generally stable under the basic conditions required for N-alkylation of the amine.[5] Methyl esters are a common choice for protecting carboxylic acids due to their ease of formation and subsequent removal under mild conditions.[5]
Once the carboxylic acid is protected, the N-alkylation can proceed selectively at the more nucleophilic secondary amine. The choice of base and solvent is critical to ensure efficient deprotonation of the amide nitrogen without promoting side reactions.[6] Finally, saponification (base-mediated hydrolysis) of the methyl ester allows for the regeneration of the carboxylic acid functionality in the final product.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted in the following diagram:
Figure 1: Experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
Part 1: Protection of the Carboxylic Acid (Esterification)
This protocol describes the conversion of this compound to its methyl ester. Thionyl chloride in methanol is a classic and efficient method for this transformation.
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. The suspension should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (3-oxo-1-piperazinyl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.
Part 2: N-Alkylation of Methyl (3-oxo-1-piperazinyl)acetate
This protocol details the alkylation of the N4-position of the piperazinone ring using an alkyl bromide. Sodium hydride is a strong base suitable for deprotonating the amide nitrogen.
Materials and Reagents:
-
Methyl (3-oxo-1-piperazinyl)acetate
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Syringe
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (10 mL per 1 g of ester) in a round-bottom flask under a nitrogen atmosphere, add a solution of methyl (3-oxo-1-piperazinyl)acetate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl (4-alkyl-3-oxo-1-piperazinyl)acetate.
Table 1: Representative Alkylating Agents and Reaction Conditions
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | NaH (1.2) | DMF | 0 to RT | 6 | 75-85 |
| Ethyl bromide | NaH (1.2) | DMF | 0 to RT | 8 | 70-80 |
| Methyl iodide | NaH (1.2) | DMF | 0 to RT | 4 | 80-90 |
| Propargyl bromide | NaH (1.2) | DMF | 0 to RT | 6 | 65-75 |
Part 3: Deprotection of the Carboxylic Acid (Hydrolysis)
This final step involves the saponification of the methyl ester to yield the target N-alkylated this compound.
Materials and Reagents:
-
Methyl (4-alkyl-3-oxo-1-piperazinyl)acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the methyl (4-alkyl-3-oxo-1-piperazinyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final N-alkyl-(3-oxo-1-piperazinyl)acetic acid.
-
The product can be further purified by recrystallization if necessary.
Reaction Mechanism
The N-alkylation step proceeds via a nucleophilic substitution mechanism. The strong base deprotonates the amide nitrogen, creating a highly nucleophilic anion that attacks the electrophilic carbon of the alkyl halide.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving (3-Oxo-1-piperazinyl)acetic acid Derivatives
Introduction
The (3-Oxo-1-piperazinyl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a variety of enzymes. Its inherent conformational rigidity and synthetic tractability make it an ideal starting point for the development of compound libraries aimed at discovering novel therapeutics. This document provides detailed application notes and protocols for high-throughput screening (HTS) campaigns designed to identify and characterize inhibitors of two key serine proteases: Dipeptidyl Peptidase-4 (DPP-4) and Factor XIa (FXIa), both of which are important targets in metabolic and cardiovascular diseases, respectively.
The protocols outlined herein are designed for robustness and scalability, leveraging fluorescence-based readouts for their high sensitivity and compatibility with automated liquid handling systems.[1][2][3] By explaining the causality behind experimental choices and incorporating self-validating systems, these guidelines aim to equip researchers with the tools to execute successful HTS campaigns and accelerate the discovery of new chemical entities.
Application 1: High-Throughput Screening for DPP-4 Inhibitors
Background
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[4][5] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release.[5] Inhibition of DPP-4 prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes.[5][6] The this compound core is a key feature of several approved DPP-4 inhibitors, such as sitagliptin.
Assay Principle
The HTS assay for DPP-4 inhibitors is based on the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[7] In its intact form, the substrate is non-fluorescent. Upon cleavage by DPP-4 between the proline and AMC moieties, the highly fluorescent AMC molecule is released.[7] The increase in fluorescence intensity is directly proportional to DPP-4 activity.[7] Test compounds that inhibit DPP-4 will result in a decrease in the rate of AMC release and, consequently, a lower fluorescence signal.
Experimental Protocol
This protocol is optimized for a 384-well plate format, suitable for automated HTS.[7][8]
Reagents and Materials
| Reagent/Material | Stock Concentration | Working Concentration | Supplier Example |
| Human Recombinant DPP-4 | 1 mg/mL | 0.5 ng/µL | Abcam (ab133081)[5] |
| Gly-Pro-AMC Substrate | 10 mM in DMSO | 100 µM | BenchChem[7] |
| DPP-4 Assay Buffer (10X) | 10X | 1X (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) | Abcam (ab133081)[5] |
| Sitagliptin (Positive Control) | 10 mM in DMSO | Serial Dilution | Sigma-Aldrich |
| Test Compounds | 10 mM in DMSO | 10 µM | Compound Library |
| 384-well black, flat-bottom plates | N/A | N/A | Greiner Bio-One |
Step-by-Step Methodology
-
Compound Plating:
-
Dispense 50 nL of test compounds (10 mM stock) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
For the positive control, create a serial dilution of sitagliptin and dispense it into designated wells.
-
For negative (100% activity) and blank (0% activity) controls, dispense 50 nL of DMSO.
-
-
Enzyme Preparation and Dispensing:
-
On the day of the experiment, thaw the human recombinant DPP-4 on ice.
-
Dilute the enzyme to a working concentration of 0.5 ng/µL in ice-cold 1X DPP-4 Assay Buffer.[5]
-
Dispense 25 µL of the diluted enzyme solution to all wells except the blank controls. Add 25 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.[7]
-
-
Reaction Initiation and Incubation:
-
Prepare the substrate solution by diluting the Gly-Pro-AMC stock to a working concentration of 100 µM in 1X DPP-4 Assay Buffer. Protect the solution from light.[7]
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[7]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]
-
Data Analysis and Interpretation
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))
A Z'-factor should be calculated to assess the quality of the assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
Z' = 1 - (3 * (SD_Negative_Control + SD_Blank)) / |Mean_Negative_Control - Mean_Blank|
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation and dose-response studies to determine their IC50 values.
Workflow Diagram
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Strategic Approaches for the Chromatographic Purification of (3-Oxo-1-piperazinyl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Oxo-1-piperazinyl)acetic acid is a key heterocyclic building block in modern drug discovery, notable for its zwitterionic character and high polarity. These intrinsic physicochemical properties present significant challenges for purification using conventional chromatographic methods. Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to poor resolution from impurities. This application note provides a detailed guide to three robust chromatographic techniques tailored for the effective purification of this and other highly polar, zwitterionic compounds: Hydrophilic Interaction Liquid Chromatography (HILIC), Zwitterionic Ion-Exchange Chromatography (ZIC-IEX), and Ion-Pairing Reversed-Phase Chromatography (IP-RPLC). We will explore the mechanistic basis for each technique, provide detailed, step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific purity, yield, and throughput requirements.
Introduction: The Purification Challenge
This compound possesses a unique molecular architecture, incorporating both a basic secondary amine within the piperazine ring and an acidic carboxylic acid moiety. This dual functionality results in a zwitterionic compound with a predicted XLogP value of -3.3, indicating extreme hydrophilicity[1].
The primary challenges in its purification are twofold:
-
Poor Retention in RPLC: The high polarity of the molecule leads to minimal interaction with non-polar stationary phases (e.g., C18), causing it to elute in or near the solvent front, co-eluting with polar impurities.[2][3]
-
Complex Interactions: The zwitterionic nature can lead to secondary interactions with residual silanols on silica-based columns, resulting in poor peak shape and low recovery.
Effective purification requires moving beyond standard RPLC and employing strategies that specifically address the challenges of retaining and resolving highly polar, charged molecules.
Principles of Selected Chromatographic Techniques
The selection of a purification strategy must be mechanistically driven, leveraging specific molecular interactions to achieve separation. We present three orthogonal approaches.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic ligands) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6]
Mechanism: Retention in HILIC is primarily driven by the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. The more hydrophilic the analyte, the stronger its partitioning into the aqueous layer and the greater its retention. Gradient elution is achieved by increasing the concentration of water in the mobile phase, which increases the analyte's solubility in the mobile phase and facilitates its elution.[7]
Zwitterionic Ion-Exchange Chromatography (ZIC-IEX)
Given the zwitterionic nature of this compound, stationary phases that also possess zwitterionic characteristics are uniquely suited for its purification. These phases contain both positive and negative charges, allowing for multimodal retention mechanisms.[8][9][10]
Mechanism: Zwitterionic stationary phases can engage in electrostatic interactions with both the protonated amine and the deprotonated carboxylate of the analyte simultaneously.[8][11] This creates a highly selective retention mechanism that can be finely tuned by adjusting the mobile phase pH and ionic strength. Elution is typically controlled by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is a variation of traditional RPLC that enhances the retention of polar, ionizable compounds by introducing an ion-pairing reagent to the mobile phase.[2][12][13]
Mechanism: The ion-pairing reagent is typically a molecule with a charged head group and a hydrophobic alkyl tail (e.g., alkyl sulfonates or quaternary amines).[13][14] It forms a neutral, hydrophobic ion pair with the charged analyte in the mobile phase. This complex has a greater affinity for the non-polar RPLC stationary phase, resulting in increased retention and allowing for separation based on subtle differences in hydrophobicity.[12] The choice of pairing agent and mobile phase pH is critical, as the pH must ensure the ionization of the analyte.[2]
Experimental Protocols & Workflows
The following protocols are designed for preparative or semi-preparative purification. Analytical scale method development should precede any scale-up.
Workflow 1: HILIC Purification
This protocol is ideal for achieving high-purity fractions with the advantage of using volatile buffers compatible with mass spectrometry (MS).
Caption: HILIC purification workflow.
Protocol 3.1: HILIC Method
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to a concentration of 10-20 mg/mL. Ensure complete dissolution. Filter the sample through a 0.45 µm PTFE filter to remove particulates.
-
HPLC System & Conditions:
-
Column: ZIC®-HILIC (150 x 4.6 mm, 5 µm) or equivalent amide-based HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.5 with Formic Acid.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min (analytical) or scaled appropriately for preparative column dimensions.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (due to the amide chromophore).
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction using a rapid analytical HPLC method.
-
Product Isolation: Pool the fractions that meet the purity criteria (>98%). Remove the solvent via lyophilization to obtain the purified product as an ammonium formate salt, or via rotary evaporation if salt-free product is desired and buffer is truly volatile.
Workflow 2: Zwitterionic Ion-Exchange Chromatography (ZIC-IEX)
This method offers high selectivity based on the unique zwitterionic properties of the target molecule.
Caption: ZIC-IEX purification workflow.
Protocol 3.2: ZIC-IEX Method
-
Sample Preparation: Dissolve the crude product in Mobile Phase A (low salt buffer) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm PVDF or other compatible aqueous filter.
-
HPLC System & Conditions:
-
Column: A zwitterionic ion-exchange column (e.g., containing both quaternary ammonium and sulfonic acid groups).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: 500 mM Ammonium Acetate in Water, pH 6.8.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min (analytical) or scaled for preparative.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Fraction Collection & Analysis: Collect fractions of the target peak. Assess purity by analytical HPLC.
-
Product Isolation: Pool high-purity fractions. The product will be in a high-salt buffer. Desalting may be required for downstream applications. This can be achieved by solid-phase extraction (SPE) with a suitable reversed-phase cartridge (if the compound has some residual hydrophobicity) or size-exclusion chromatography. Following desalting, the solvent can be removed by lyophilization.
Workflow 3: Ion-Pairing Reversed-Phase Chromatography (IP-RPLC)
This protocol adapts standard RPLC hardware for the purification of our polar compound. It is effective but may require extensive column flushing post-use.
Caption: IP-RPLC purification workflow.
Protocol 3.3: IP-RPLC Method
-
Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 5-10 mg/mL. Filter through a 0.45 µm PTFE filter.
-
HPLC System & Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm). Note: Dedicate this column to ion-pairing applications as the reagent can be difficult to remove completely.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5-50% B over 25 minutes.
-
Flow Rate: 1.0 mL/min (analytical) or scaled for preparative.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Fraction Collection & Analysis: Collect fractions and analyze purity.
-
Product Isolation: Pool pure fractions. The product will be isolated as a TFA salt. To remove the ion-pairing agent, lyophilize the fractions, redissolve in a minimal amount of water, basify with a suitable base (e.g., NH4OH), and perform a liquid-liquid extraction with an appropriate organic solvent or use a suitable SPE cartridge.
Method Comparison and Selection
The optimal technique depends on the specific requirements of the purification, including the nature of the impurities, required purity, scale, and compatibility with downstream applications.
| Parameter | HILIC | Zwitterionic IEX | IP-RPLC |
| Principle | Partitioning into a hydrophilic layer | Multimodal electrostatic interactions[8][11] | Hydrophobic interaction of a neutral ion-pair[12] |
| Selectivity | High for polar/hydrophilic compounds | Very high for zwitterionic compounds | Moderate to high, tunable by IP agent |
| MS Compatibility | Excellent with volatile buffers (Ammonium Formate/Acetate) | Good with volatile salt buffers | Poor; non-volatile IP agents suppress ionization |
| Sample Loading | Moderate | High | Moderate |
| Solvent Usage | High organic solvent consumption | Primarily aqueous buffers | Standard RPLC solvent usage |
| Hardware | Requires HILIC column | Requires specialized IEX column | Uses standard C18 column (dedication recommended) |
| Post-Processing | Simple (lyophilization) | Complex (requires desalting) | Complex (requires removal of IP agent) |
| Best For... | High-purity, MS-compatible purification | High-selectivity separation from charged impurities | Adapting existing RPLC systems for polar compounds |
Conclusion
The purification of this compound requires specialized chromatographic strategies that can effectively manage its high polarity and zwitterionic character.
-
HILIC stands out as a versatile and robust method, offering excellent separation for hydrophilic compounds and direct compatibility with mass spectrometry when using volatile buffers.[5]
-
Zwitterionic Ion-Exchange Chromatography provides the highest degree of selectivity by directly leveraging the zwitterionic nature of the analyte, making it ideal for removing challenging, similarly charged impurities.
-
Ion-Pairing RPLC serves as a valuable alternative that allows for the use of ubiquitous C18 columns, though it introduces complexity in post-purification processing to remove the ion-pairing agent.
The choice between these methods should be guided by a clear understanding of the sample matrix, the desired final purity, and available laboratory resources. By applying the principles and protocols outlined in this note, researchers can successfully overcome the challenges associated with purifying this important class of molecules.
References
- 1. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. biocompare.com [biocompare.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. diva-portal.org [diva-portal.org]
- 12. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. ymc.eu [ymc.eu]
Application Notes and Protocols for the Scale-up Synthesis of (3-Oxo-1-piperazinyl)acetic acid for Preclinical Studies
Introduction: The Significance of (3-Oxo-1-piperazinyl)acetic acid in Preclinical Research
This compound is a key heterocyclic scaffold and a valuable building block in medicinal chemistry. Its rigid piperazin-2-one core, combined with the carboxylic acid functionality, provides a versatile platform for the synthesis of a diverse range of compounds with potential therapeutic applications. The piperazine moiety is a common feature in many approved drugs, influencing their pharmacokinetic and pharmacodynamic properties.[1][2][3] The presence of the oxo group and the acetic acid side chain allows for further chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening in preclinical drug discovery.
This application note provides a detailed, two-step synthetic protocol for the scale-up production of this compound, suitable for supplying the quantities required for extensive preclinical evaluation. The described methodology is designed to be robust, scalable, and efficient, with a focus on practical execution in a drug development setting. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step instructions for the synthesis and purification, and outline the necessary analytical characterization to ensure the quality of the final compound.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step process, as illustrated in the reaction scheme below. This strategy was chosen for its straightforward nature, use of readily available starting materials, and amenability to scale-up.
Step 1: N-Alkylation of Piperazin-2-one. The synthesis commences with the N-alkylation of piperazin-2-one with ethyl chloroacetate. This reaction introduces the acetic acid ester moiety onto the piperazine ring. The choice of a base is critical to deprotonate the secondary amine of piperazin-2-one, thereby increasing its nucleophilicity to facilitate the substitution reaction. Potassium carbonate is a suitable and cost-effective base for this transformation. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.
Step 2: Saponification of the Ester. The second step involves the hydrolysis of the ethyl ester, ethyl (3-oxo-1-piperazinyl)acetate, to the corresponding carboxylic acid. This saponification is achieved using a strong base, such as lithium hydroxide, in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide is particularly effective for ester hydrolysis, often providing faster reaction rates and higher yields compared to other alkali metal hydroxides.[4][5][6][7] The use of a THF/water co-solvent system ensures the solubility of both the ester and the hydroxide, promoting an efficient reaction.
Reaction Scheme:
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
PART 1: Synthesis of Ethyl (3-oxo-1-piperazinyl)acetate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10 g scale) | Moles |
| Piperazin-2-one | 100.12 | 10.0 g | 0.1 |
| Ethyl chloroacetate | 122.55 | 14.7 g (12.3 mL) | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add piperazin-2-one (10.0 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Stir the suspension and add ethyl chloroacetate (14.7 g, 0.12 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl (3-oxo-1-piperazinyl)acetate as a colorless to pale yellow oil.
Expected Yield: 75-85%
PART 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 15 g scale) | Moles |
| Ethyl (3-oxo-1-piperazinyl)acetate | 186.20 | 15.0 g | 0.08 |
| Lithium Hydroxide (LiOH) | 23.95 | 3.8 g | 0.16 |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | - | As needed for acidification | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (3-oxo-1-piperazinyl)acetate (15.0 g, 0.08 mol) in 150 mL of THF.
-
Base Addition: In a separate beaker, dissolve lithium hydroxide (3.8 g, 0.16 mol) in 50 mL of deionized water. Add the aqueous lithium hydroxide solution to the THF solution of the ester.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
-
Isolation:
-
A white precipitate of this compound will form upon acidification.
-
Collect the solid by vacuum filtration and wash with cold deionized water (2 x 30 mL).
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as water/ethanol or acetic acid to yield the final product as a white crystalline solid.[8]
Expected Yield: 80-90%
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the piperazinone ring protons and the methylene protons of the acetic acid side chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid) and the aliphatic carbons of the piperazine ring and the side chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and C-N stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point: A sharp melting point is indicative of high purity.
Table of Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~3.9 (s, 2H, -NCH₂COOH), ~3.5 (t, 2H), ~3.3 (s, 2H), ~3.1 (t, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~175 (COOH), ~170 (C=O, amide), ~55 (-NCH₂COOH), ~50, ~45, ~42 (piperazine carbons) |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (O-H, broad), ~1720 (C=O, acid), ~1650 (C=O, amide) |
| HRMS (ESI+) | Calculated for C₆H₁₀N₂O₃ [M+H]⁺: 159.0764, Found: [Value to be determined experimentally] |
| Melting Point | To be determined experimentally |
Scale-up Considerations and Safety
Workflow for Scale-up Synthesis
Figure 2: Workflow diagram for the scale-up synthesis.
When scaling up this synthesis, several factors must be considered to ensure safety and efficiency:
-
Exothermic Reactions: The N-alkylation reaction can be exothermic. For larger scale reactions, controlled addition of ethyl chloroacetate and efficient cooling are necessary to manage the reaction temperature.
-
Solvent Selection: While acetonitrile is a good solvent for the N-alkylation, its flammability and toxicity should be handled with appropriate engineering controls, especially at larger scales.
-
Base Handling: Potassium carbonate is a relatively mild base, but inhalation of the dust should be avoided. Lithium hydroxide is corrosive and should be handled with care.[7][9][10][11][12]
-
Work-up and Purification: The filtration of inorganic salts after the first step can be challenging at a larger scale. The use of a filter press or a centrifuge may be necessary. For the final product, careful control of the pH during acidification is crucial to ensure complete precipitation and to avoid the formation of emulsions.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Piperazin-2-one: May cause skin and eye irritation.[5][13][14]
-
Ethyl chloroacetate: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[1][4][15][16][17]
-
Lithium Hydroxide: Causes severe skin burns and eye damage. Harmful if swallowed.[7][9][10][11][12]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.
Conclusion
The two-step synthesis of this compound presented in this application note provides a reliable and scalable route to this important building block for preclinical drug discovery. The protocol is well-defined, utilizing readily available reagents and standard laboratory equipment. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce high-purity this compound for their research needs. The versatility of this scaffold opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic value.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adanipharma.net [adanipharma.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Application Notes and Protocols for (3-Oxo-1-piperazinyl)acetic Acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Piperazine-Based Linkers in Advanced Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, a critical component of the ADC, bridges the antibody and the payload, profoundly influencing the stability, solubility, and therapeutic index of the conjugate.[2] While a variety of linker technologies have been developed, there is a growing interest in scaffolds that can enhance the physicochemical properties of the ADC. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, has emerged as a valuable component in drug design for its ability to improve aqueous solubility and introduce conformational rigidity.[3]
This document provides a comprehensive guide to the application of (3-Oxo-1-piperazinyl)acetic acid as a non-cleavable linker in the development of next-generation ADCs. As a Senior Application Scientist, this guide will provide not only the "how" but also the "why," delving into the scientific rationale behind the proposed protocols and methodologies.
This compound: A Novel Non-Cleavable Linker Scaffold
This compound is a bifunctional molecule featuring a piperazinone core. This structure offers two key points of attachment: the carboxylic acid for conjugation to the antibody and the secondary amine within the piperazine ring for attachment to the cytotoxic payload.
Based on its chemical structure, this compound is classified as a non-cleavable linker .[2][4] This classification is crucial as it dictates the mechanism of payload release and the overall pharmacological profile of the resulting ADC.
Key Attributes and Rationale for Use:
-
Enhanced Hydrophilicity: The piperazinone and acetic acid moieties are expected to increase the hydrophilicity of the linker-payload complex, a critical factor in mitigating the aggregation issues often associated with hydrophobic payloads.[2]
-
Increased Stability: The amide bonds formed during conjugation are highly stable under physiological conditions, minimizing premature payload release in systemic circulation and reducing off-target toxicity.[5]
-
Defined Payload Release Mechanism: As a non-cleavable linker, the payload is released only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.[6][7] This results in the release of the payload with the linker and a residual amino acid from the antibody attached.
Proposed Mechanism of Action and Payload Release
The therapeutic action of an ADC utilizing a this compound linker follows a well-established pathway for non-cleavable conjugates.
Figure 1: Proposed mechanism of action for an ADC with a this compound linker.
The payload is ultimately liberated within the lysosome as a conjugate of the payload, the this compound linker, and an amino acid residue (typically lysine) from the antibody.[6] This complex must retain cytotoxic activity for the ADC to be effective.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the bifunctional linker, conjugation to a payload and an antibody, and characterization of the final ADC.
Part 1: Synthesis of a Bifunctional this compound Linker
While this compound is commercially available, for ADC applications, it needs to be functionalized to allow for sequential conjugation. A common strategy is to protect one of the reactive groups while modifying the other. Here, we propose the synthesis of an N-Boc protected version, which can then be activated for payload conjugation.
Protocol 1: Synthesis of tert-butyl 2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-2-oxopiperazin-1-yl)acetate
This protocol describes a potential synthetic route.
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
Application Notes & Protocols: Leveraging the (3-Oxo-1-piperazinyl)acetic Acid Scaffold for Novel Antiviral Agent Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Significance
The relentless emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health, necessitating the rapid development of effective antiviral therapeutics.[1] A cornerstone of modern medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine heterocycle is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, including a significant number of antiviral agents.[2][3] Compounds incorporating the piperazine ring have demonstrated efficacy against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[2][4][5]
This guide focuses on a specific, highly versatile derivative: (3-Oxo-1-piperazinyl)acetic acid . This scaffold is particularly advantageous for constructing large, diverse chemical libraries for antiviral screening. Its structure offers two distinct points for chemical modification: the carboxylic acid handle of the acetic acid moiety and the secondary amine at the 4-position of the piperazine ring. This dual functionality allows for the systematic exploration of chemical space to optimize interactions with viral protein targets.
The primary application explored herein is the development of viral protease inhibitors, a class of drugs that has proven immensely successful in treating diseases like HIV and HCV.[4][6] Viral proteases are enzymes essential for cleaving viral polyproteins into their functional units, a critical step in the viral replication cycle.[7][8] By inhibiting this process, the production of new, infectious virions can be effectively halted. This document provides the scientific rationale, synthetic strategies, and detailed experimental protocols for utilizing the this compound scaffold to discover and validate novel viral protease inhibitors.
Section 2: The Strategic Advantage of Targeting Viral Proteases
Viral proteases, such as the SARS-CoV-2 Main Protease (Mpro or 3CLpro) and the HCV NS3/4A protease, are highly validated targets for antiviral drug design.[4][7][9] Their active sites possess well-defined pockets (subsites) that accommodate the amino acid residues of the substrate polyprotein. An effective inhibitor is designed to mimic this substrate and bind tightly within the active site, blocking its catalytic function.
The this compound scaffold serves as an excellent foundation for building such inhibitors. The piperazine ring itself can act as a rigid spacer, correctly orienting functional groups into the different subsites of the protease active site. The oxo group can participate in hydrogen bonding, while the acetic acid moiety provides a reactive handle to attach moieties that can occupy key pockets, such as the S1 or S2 subsites. The nitrogen at the 4-position can be functionalized to extend the molecule into other regions of the binding site, thereby increasing potency and selectivity.
Section 3: Synthetic Strategy & Library Development
The power of the this compound scaffold lies in its suitability for combinatorial chemistry and library generation. A fragment-based assembly strategy allows for the rapid synthesis of numerous analogs, each with unique substituents designed to probe the target's binding site.
Causality Behind the Strategy:
-
Amide Coupling at the Acetic Acid Moiety: The carboxylic acid is readily activated for amide bond formation with a diverse library of primary and secondary amines. This allows for the introduction of various R¹ groups designed to fit into specific protease subsites (e.g., the S1 pocket). Standard coupling reagents like EDC/HOBt or HBTU are highly efficient for this transformation.[10]
-
Functionalization of the N4-Position: The secondary amine of the piperazine ring can be acylated, sulfonylated, or reductively aminated. This introduces the R² group, which can extend into other regions of the active site (e.g., the S2 pocket) or be modified to improve pharmacokinetic properties like solubility and cell permeability.[11][12]
This two-pronged approach enables a systematic Structure-Activity Relationship (SAR) study, where the effects of modifications at R¹ and R² can be independently and synergistically evaluated.
Section 4: Core Antiviral Screening Protocols
A tiered screening approach is essential for efficiently identifying promising antiviral candidates from a chemical library. The process begins with assessing compound toxicity, followed by biochemical assays against the purified target protein, and finally, cell-based assays to confirm activity against the live virus.
Protocol 4.1: General Cell Viability Assay (CC₅₀ Determination)
Principle: This protocol determines the concentration of a compound that causes a 50% reduction in the viability of host cells (50% Cytotoxic Concentration, CC₅₀). It is a critical first step to ensure that any observed antiviral activity is not simply a result of the compound killing the host cells. The MTT or MTS assay, which measures mitochondrial metabolic activity, is a reliable and widely used method.
Materials:
-
Host cell line appropriate for the virus (e.g., Vero E6 for SARS-CoV-2, Huh7 for HCV).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized compounds dissolved in DMSO (10 mM stock).
-
Phosphate-Buffered Saline (PBS).
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and plate reader (490 nm absorbance).
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "medium only" control (untreated cells) and a "DMSO vehicle" control.
-
Compound Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (this duration should match the incubation time of the antiviral assay).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops in the control wells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Normalize the data by setting the absorbance of the "medium only" control wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ value.
Protocol 4.2: In Vitro Protease Inhibition Assay (IC₅₀ Determination)
Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified viral protease. A common method utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. The substrate contains a fluorophore and a quencher separated by a cleavage site specific to the protease. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
Materials:
-
Purified, active recombinant viral protease (e.g., SARS-CoV-2 3CLpro).
-
FRET peptide substrate specific for the protease.
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
Synthesized compounds dissolved in DMSO.
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader.
Step-by-Step Procedure:
-
Compound Preparation: In the 384-well plate, add test compounds from a dilution series to achieve final concentrations ranging from ~100 µM to low nM. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.
-
Enzyme Addition: Add the viral protease (e.g., final concentration of 50 nM) in assay buffer to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate (e.g., final concentration of 20 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal every 60 seconds for 15-30 minutes.
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percentage of protease activity against the logarithm of the compound concentration.
-
Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 4.3: Cell-Based Antiviral Assay (EC₅₀ Determination)
Principle: This assay measures the efficacy of a compound in protecting host cells from virus-induced death or damage, known as the cytopathic effect (CPE).[13] The concentration that protects 50% of the cells from CPE is the 50% Effective Concentration (EC₅₀). This is a crucial validation step as it confirms the compound's activity in a biological context.
Materials:
-
All materials from Protocol 4.1.
-
High-titer viral stock (e.g., SARS-CoV-2, Zika Virus).[14]
-
Biosafety Level 2 or 3 (BSL-2/3) facility, as required for the specific virus.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 4.1 and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted compounds. Only add medium to "virus control" (VC) and "cell control" (CC) wells.
-
Viral Infection: Immediately add 100 µL of virus stock diluted in medium to achieve a desired Multiplicity of Infection (MOI, e.g., 0.01). Add 100 µL of medium without virus to the "cell control" wells. The final volume in all wells is now 200 µL.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the VC wells (typically 48-72 hours).
-
Viability Measurement: Assess cell viability using the MTS assay as described in Protocol 4.1.
Data Analysis:
-
Normalize the data: Set the absorbance of the "cell control" wells to 100% viability and the "virus control" wells to 0% viability.
-
Plot the percentage of protection (viability) against the logarithm of the compound concentration.
-
Use a non-linear regression model to calculate the EC₅₀ value.
Section 5: Data Analysis and Interpretation
A successful antiviral candidate must be potent against the virus but non-toxic to the host. The Selectivity Index (SI) is a critical parameter that quantifies this relationship.
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates a greater therapeutic window. Generally, an SI > 10 is considered a promising starting point for a hit compound.
Table 1: Example Data for a Hypothetical Compound Library
| Compound ID | R¹ Group | R² Group | CC₅₀ (µM) | EC₅₀ (µM) [SARS-CoV-2] | SI (CC₅₀/EC₅₀) |
| Scaffold | H | H | >100 | >50 | - |
| CMPD-01 | Cyclopropyl | Benzoyl | >100 | 25.4 | >3.9 |
| CMPD-02 | tert-Butyl | Benzoyl | 85.1 | 10.2 | 8.3 |
| CMPD-03 | Cyclopropyl | 4-Fluorobenzoyl | >100 | 2.6 | >38.5 |
| CMPD-04 | tert-Butyl | 4-Fluorobenzoyl | 92.5 | 0.8 | 115.6 |
| CMPD-05 | Cyclopropyl | Thiophene-2-carbonyl | 78.3 | 5.1 | 15.4 |
Interpretation: In this hypothetical dataset, CMPD-04 emerges as the most promising lead. The combination of a tert-butyl group at R¹ and a 4-fluorobenzoyl group at R² results in sub-micromolar antiviral potency (EC₅₀ = 0.8 µM) with low cytotoxicity, yielding an excellent selectivity index of 115.6.
Section 6: Structure-Activity Relationship (SAR) Insights
Systematically analyzing the data from the compound library allows for the elucidation of Structure-Activity Relationships (SAR), which guides the next round of inhibitor design. The goal is to understand which chemical features enhance potency and which are detrimental.
Key Insights from Literature and Hypothetical Data:
-
R¹ Group (S1 Pocket): The size and shape of the R¹ group are often critical. For many viral proteases, a group that mimics the side chain of glutamine (like a cyclopropyl or γ-lactam) or a hydrophobic group (like tert-butyl) is preferred for occupying the S1 subsite.[15]
-
R² Group (S2 Pocket & Solubility): Modifications at R² can drastically alter activity. As seen in the table above, adding an electron-withdrawing fluorine atom to the benzoyl ring (CMPD-03 vs. CMPD-01) significantly improved potency. This suggests a specific electronic or hydrogen-bonding interaction in the S2 pocket.[16] Replacing the phenyl ring with other heterocycles can also modulate activity and improve properties like solubility.
Section 7: Conclusion & Future Directions
The this compound scaffold represents a robust and versatile platform for the discovery of novel antiviral agents, particularly viral protease inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and the systematic screening cascade outlined in this guide provides a clear path from initial synthesis to the identification of potent and selective hit compounds.
Once a lead compound with a high selectivity index (e.g., CMPD-04) is identified, future work should focus on lead optimization. This includes further SAR studies to fine-tune potency, metabolic stability studies (in vitro and in vivo), formulation development, and ultimately, evaluation in animal models of viral infection. The principles and protocols detailed herein provide the foundational framework for these critical next steps in the drug development pipeline.
Section 8: References
-
Al-Karmalawy, A. A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. --INVALID-LINK--
-
Gao, K., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(7), 5846–5861. --INVALID-LINK--
-
Walayat, K., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(5), 105292. --INVALID-LINK--
-
Al-Karmalawy, A. A., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Journal of Molecular Structure, 1245, 131020. --INVALID-LINK--
-
STI Guidelines Committee. (2023). P-216 Evaluation of broad-spectrum piperazine-based compounds able to inhibit flavivirus and/or SARS-CoV-2 replication in a live virus assay. Sexually Transmitted Infections, 99, A98. --INVALID-LINK--
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. --INVALID-LINK--
-
García-Lozano, D. R., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Bioorganic Chemistry, 133, 106408. --INVALID-LINK--
-
Dovydaitė, O., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4541. --INVALID-LINK--
-
García-Lozano, D. R., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. --INVALID-LINK--
-
García-Lozano, D. R., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Bioorganic Chemistry, 133, 106408. --INVALID-LINK--
-
Wang, T., et al. (2006). Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120. Organic & Biomolecular Chemistry, 4(13), 2581-2588. --INVALID-LINK--
-
Camacho, J., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents, WO2017144624A1. --INVALID-LINK--
-
Kanamoto, T., et al. (2017). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Bioorganic & Medicinal Chemistry, 25(11), 2848-2862. --INVALID-LINK--
-
Katre, V. V., et al. (2022). Review on development of potential inhibitors of SARS-CoV-2 main protease (MPro). Journal of Genetic Engineering and Biotechnology, 20(1), 1-13. --INVALID-LINK--
-
de la Cuesta-López, D., et al. (2022). Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Molecules, 27(21), 7434. --INVALID-LINK--
-
Ali, A., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Medicinal Chemistry Letters, 10(11), 1549-1555. --INVALID-LINK--
-
Wikipedia contributors. (2024). Piperazine. Wikipedia. --INVALID-LINK--
-
Liu, T., et al. (2013). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. --INVALID-LINK--
-
Walayat, K., et al. (2023). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. Arabian Journal of Chemistry, 16(5), 105292. --INVALID-LINK--
-
Ali, A., et al. (2019). NS3/4A Inhibitory Assay of Compounds 1, 12, and 22 a. ResearchGate. --INVALID-LINK--
-
Wang, Z., et al. (2008). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents, CN101229164A. --INVALID-LINK--
-
Meanwell, N. A., et al. (2000). Antiviral indoleoxoacetyl piperazine derivatives. Google Patents, WO2000076521A1. --INVALID-LINK--
-
Kadow, J. F., et al. (2004). Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents, WO2004014380A1. --INVALID-LINK--
-
Ali, A., et al. (2017). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry, 60(4), 1570-1584. --INVALID-LINK--
-
Khan, I., et al. (2014). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. BioMed Research International, 2014, 580252. --INVALID-LINK--
-
de Souza, L. G., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences, 25(5), 2736. --INVALID-LINK--
-
Parker, D. D., et al. (2016). Inhibitors of HIV-1 attachment: The discovery and structure-activity relationships of tetrahydroisoquinolines as replacements for the piperazine benzamide in the 3-glyoxylyl 6-azaindole pharmacophore. Bioorganic & Medicinal Chemistry Letters, 26(1), 160-167. --INVALID-LINK--
-
Liu, Q., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry, 47(16), 4074-4083. --INVALID-LINK--
-
Thulluri, C., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(23), 7311. --INVALID-LINK--
-
Morse, B. A., et al. (2023). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. RSC Advances, 13(17), 10636-10641. --INVALID-LINK--
References
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. sti.bmj.com [sti.bmj.com]
- 15. mdpi.com [mdpi.com]
- 16. Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Oxo-1-piperazinyl)acetic Acid Derivatives
Welcome to the technical support center for the synthesis of (3-Oxo-1-piperazinyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. The insights provided herein are based on established chemical principles and field-proven strategies to help you navigate the common challenges and optimize your synthetic protocols.
Introduction to the Synthetic Challenge
The this compound scaffold is a key structural motif in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly lower yields and complicate purification. This guide will systematically address these challenges, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
The general synthetic approach can be envisioned in two main stages:
-
Formation of the Piperazin-2-one Core: Typically achieved through the cyclization of an ethylenediamine derivative.
-
N-Alkylation and Hydrolysis: Introduction of the acetic acid moiety via N-alkylation of the piperazin-2-one, followed by hydrolysis of the resulting ester.
Each of these stages presents a unique set of potential pitfalls. This guide is structured to address these issues in a logical, question-and-answer format.
Visualizing the Synthetic Pathway and Key Challenges
To provide a clear overview, the following diagram illustrates the general synthetic route and highlights the critical steps where side reactions are most likely to occur.
Caption: General synthetic workflow for this compound, highlighting key stages and potential side reactions.
Part 1: Troubleshooting the Piperazin-2-one Core Synthesis
The formation of the piperazin-2-one ring is the foundation of the synthesis. Low yields at this stage will invariably impact the overall efficiency of your process.
FAQ 1: My piperazin-2-one synthesis is low-yielding, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer:
This is a classic problem in piperazinone synthesis, and the likely culprit is the formation of a 2,5-diketopiperazine (DKP) byproduct through intermolecular dimerization of your acyclic intermediate.[1][2][3]
The Chemistry Behind the Problem:
After the initial acylation of the ethylenediamine derivative, the resulting acyclic intermediate possesses both a nucleophilic secondary amine and an electrophilic carbonyl group (or a leaving group on the acetyl moiety). This sets up a competition between the desired intramolecular cyclization to form the six-membered piperazin-2-one ring and an intermolecular reaction where two molecules of the intermediate react with each other to form a twelve-membered ring, which then rearranges to the thermodynamically stable six-membered 2,5-diketopiperazine.
Caption: Competing intramolecular vs. intermolecular reactions leading to piperazin-2-one and diketopiperazine.
Troubleshooting Strategies:
| Strategy | Principle | Protocol |
| High Dilution | Favors intramolecular reactions by reducing the probability of intermolecular collisions. | Slowly add the acylating agent (e.g., chloroacetyl chloride) to a dilute solution of the ethylenediamine derivative. A concentration of 0.01-0.05 M is a good starting point. |
| Slow Addition | Maintains a low concentration of the reactive intermediate, further promoting intramolecular cyclization. | Use a syringe pump for the addition of the acylating agent over several hours. |
| Choice of Base | A non-nucleophilic base is crucial to avoid competing reactions. The base should be strong enough to neutralize the generated acid but not so strong as to promote side reactions. | Use a hindered amine base like diisopropylethylamine (DIPEA) or a solid-supported base like proton sponge. Inorganic bases like potassium carbonate can also be effective. |
| Temperature Control | Lower temperatures can help to control the reaction rate and improve selectivity. | Run the acylation and cyclization at 0 °C or even lower temperatures, and monitor the reaction progress by TLC or LC-MS. |
Experimental Protocol: Minimizing DKP Formation
-
To a solution of the N-substituted ethylenediamine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a non-nucleophilic base (1.1 equiv., e.g., DIPEA).
-
Slowly add a solution of chloroacetyl chloride (1.05 equiv.) in the same solvent via a syringe pump over 4-6 hours.
-
Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired piperazin-2-one.
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1 M HCl) to remove excess base and starting diamine, followed by a wash with saturated aqueous sodium bicarbonate.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Troubleshooting the N-Alkylation of Piperazin-2-one
The introduction of the acetic acid moiety is a critical step that dictates the final structure of your target molecule. The primary challenge here is achieving selective mono-alkylation at the desired nitrogen atom.
FAQ 2: I'm attempting to N-alkylate piperazin-2-one with ethyl bromoacetate, but I'm getting a mixture of products, including a di-alkylated species. How can I improve the selectivity for mono-alkylation?
Answer:
This is a common issue when working with molecules containing multiple nucleophilic sites. The N-H proton of the lactam is acidic, and upon deprotonation, the resulting anion can be alkylated. However, if your starting piperazin-2-one is not substituted at the other nitrogen, you have two nucleophilic nitrogens, leading to a mixture of products. Assuming you are starting with piperazin-2-one itself, the primary challenge is preventing di-alkylation.
The Chemistry Behind the Problem:
Piperazin-2-one has two nitrogen atoms that can potentially be alkylated. The secondary amine nitrogen is generally more nucleophilic than the amide nitrogen. However, under basic conditions, the amide proton can be removed, and the resulting anion is also nucleophilic. If the desired product is the N1-alkylated piperazin-2-one, over-alkylation at the N4 position can occur, especially if a strong base and an excess of the alkylating agent are used.
Caption: Competing mono- and di-alkylation of piperazin-2-one.
Troubleshooting Strategies:
| Strategy | Principle | Protocol |
| Use of a Weak Base | A weak base will favor the deprotonation of the more acidic N-H proton (if applicable) or will not fully deprotonate the secondary amine, reducing the rate of the second alkylation. | Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] |
| Control Stoichiometry | Using a slight excess of the piperazin-2-one relative to the alkylating agent can help to minimize di-alkylation. | Use 1.0 equivalent of ethyl bromoacetate and 1.2-1.5 equivalents of piperazin-2-one. |
| Lower Reaction Temperature | Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically controlled product. | Run the reaction at room temperature or below and monitor its progress carefully. |
| Protecting Group Strategy | If selective mono-alkylation remains challenging, a protecting group strategy is a robust alternative.[5] | 1. Protect one of the nitrogen atoms of piperazine (e.g., with a Boc group). 2. Form the piperazin-2-one ring. 3. Perform the N-alkylation on the unprotected nitrogen. 4. Deprotect the other nitrogen. |
Experimental Protocol: Selective Mono-N-alkylation of Piperazin-2-one
-
To a suspension of piperazin-2-one (1.2 equiv.) and potassium carbonate (2.0 equiv.) in a polar aprotic solvent like acetonitrile or DMF, add ethyl bromoacetate (1.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude ethyl (3-oxo-1-piperazinyl)acetate by column chromatography on silica gel.
Part 3: Troubleshooting the Final Hydrolysis Step
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. While seemingly simple, this step can also present challenges, particularly the risk of hydrolyzing the lactam ring.
FAQ 3: I'm trying to hydrolyze the ethyl ester of my (3-oxo-1-piperazinyl)acetate, but I'm seeing evidence of lactam ring opening. How can I selectively hydrolyze the ester?
Answer:
Lactams are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The key to selective ester hydrolysis is to use mild conditions that favor the saponification of the ester over the cleavage of the amide bond in the piperazin-2-one ring.
The Chemistry Behind the Problem:
Both the ester and the lactam are carbonyl compounds that can undergo nucleophilic acyl substitution. Generally, esters are more reactive towards hydrolysis than amides. However, under harsh conditions (e.g., high concentrations of strong base or acid, and high temperatures), the lactam ring can also be cleaved, leading to the formation of a ring-opened amino acid derivative.
Caption: Competing ester and lactam hydrolysis.
Troubleshooting Strategies:
| Strategy | Principle | Protocol |
| Use of Mild Basic Conditions | Basic hydrolysis (saponification) of esters is generally faster than amide hydrolysis. Using a stoichiometric amount of a base at low temperatures can achieve high selectivity. | Use 1.0-1.2 equivalents of lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature. |
| Careful pH Adjustment during Workup | The final product is a zwitterionic amino acid. Careful adjustment of the pH to the isoelectric point during workup is crucial for its isolation and to prevent re-esterification or lactam opening. | After the hydrolysis is complete, cool the reaction mixture to 0 °C and slowly add 1 M HCl to adjust the pH to approximately 6-7. The product may precipitate at its isoelectric point. |
| Avoid High Temperatures | Both acidic and basic hydrolysis are accelerated by heat. Performing the reaction at or below room temperature is critical for selectivity. | Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting ester is consumed. |
Experimental Protocol: Selective Ester Hydrolysis
-
Dissolve ethyl (3-oxo-1-piperazinyl)acetate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Cool the solution to 0 °C and add lithium hydroxide monohydrate (1.1 equiv.).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully add 1 M HCl dropwise to adjust the pH to ~6.5.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the product can be purified using ion-exchange chromatography or by lyophilization followed by recrystallization.[6]
Summary of Key Troubleshooting Points
| Stage | Common Problem | Key Solution(s) |
| Piperazin-2-one Synthesis | Diketopiperazine (DKP) formation | High dilution, slow addition of reagents |
| N-Alkylation | Di-alkylation | Use of a weak base, control of stoichiometry, or a protecting group strategy |
| Ester Hydrolysis | Lactam ring opening | Mild basic conditions (e.g., LiOH), low temperature |
| Purification | Difficulty isolating zwitterionic product | Careful pH adjustment to the isoelectric point, ion-exchange chromatography |
References
Technical Support Center: Optimization of Coupling Reactions with (3-Oxo-1-piperazinyl)acetic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving (3-Oxo-1-piperazinyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. As a cyclic β-amino acid analogue, this compound can present unique challenges compared to standard linear α-amino acids, including issues related to steric hindrance, solubility, and reaction kinetics.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-yield, high-purity products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides a high-level overview of key considerations.
Q1: What are the primary reasons for low coupling yields when using this compound?
Low yields in coupling reactions with this substrate typically stem from a combination of factors:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid, leading to slow or incomplete reactions. The reaction requires the conversion of the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[1]
-
Steric Hindrance: The cyclic and somewhat rigid nature of the piperazinone ring can physically obstruct the approach of the amine coupling partner to the activated carboxyl group, slowing the rate of amide bond formation.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Poor solubility of reactants or the use of an inappropriate base can significantly hinder the reaction.[2][3]
-
Hydrolysis of Activated Intermediate: The activated ester intermediate can hydrolyze back to the starting carboxylic acid if trace amounts of water are present, especially during prolonged reaction times. The stability of this intermediate varies significantly depending on the amino acid structure and coupling reagents used.[4]
Q2: Which coupling reagents are most effective for this compound?
For challenging substrates like this, more powerful onium-salt reagents are generally recommended over standard carbodiimides like DCC or EDC alone.[2]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly efficient.[5][6][7] HATU is often superior as it generates a highly reactive HOAt ester, and the nitrogen atom in the HOAt moiety can provide anchimeric assistance, accelerating the coupling reaction.[7] COMU is a newer, highly effective reagent that is non-explosive and often requires only one equivalent of base.[5][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5][8] They are known for high reactivity and are particularly effective at suppressing racemization.[2] PyAOP is especially useful for coupling sterically hindered N-methyl amino acids, a challenge analogous to the environment of this piperazinone derivative.[5]
Q3: What is the recommended base and solvent for these coupling reactions?
-
Base Selection: The choice of base is critical for preventing epimerization, a major side reaction. While N,N-Diisopropylethylamine (DIPEA) is commonly used, it is a strong base that can increase the risk of racemization.[6] For sensitive couplings, weaker, non-nucleophilic bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[2][6]
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. However, for reactants with poor solubility or sequences prone to aggregation, more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/Dichloromethane (DCM) can improve reaction efficiency.[2][3] In some specialized cases, aqueous conditions using surfactants have been shown to accelerate amide bond formation, particularly with water-soluble reagents like EDC.[3]
Q4: How can I effectively monitor the reaction to determine the optimal reaction time?
It is crucial to monitor the reaction to avoid unnecessarily long reaction times which can lead to side product formation.
-
TLC or LC-MS: The most direct methods are Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be quenched and analyzed to track the disappearance of the limiting reagent and the appearance of the product.
-
Ninhydrin Test (for Solid-Phase Synthesis): If the coupling is performed on a solid support with a free amine, the ninhydrin test can be used to check for the presence of unreacted primary amines. A positive test (blue color) indicates an incomplete reaction, which may require a second coupling step.[2]
Q5: What are the most common side reactions and how can they be minimized?
-
Epimerization/Racemization: This occurs when the stereocenter of an amino acid is inverted during activation. To minimize this, always use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) , 1-Hydroxy-7-azabenzotriazole (HOAt) , or Oxyma Pure .[5][6][9] Using phosphonium reagents or weaker bases also helps.[2]
-
Guanidinylation: When using uronium/aminium reagents (e.g., HBTU, HATU), the reagent can react directly with the amine coupling partner to form an inactive guanidinium byproduct.[9][10] This is avoided by ensuring the proper order of addition: pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine.[2]
-
Hydrolysis: As mentioned, the activated intermediate can react with water. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) to minimize this pathway.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific experimental failures.
Problem: Low or No Product Formation
If you observe minimal conversion of your starting materials, consider the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coupling yield.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is arguably the most critical factor for success.[6] The table below summarizes the properties of recommended reagents for this challenging coupling.
| Reagent Class | Acronym | Additive Required | Key Advantages | Potential Issues & Mitigation |
| Carbodiimide | EDC | HOBt, HOAt, or Oxyma Pure | Water-soluble byproducts (easy removal via aqueous workup).[5][9] | Lower reactivity for hindered substrates; higher risk of racemization without additives.[5][9] |
| Uronium/Aminium | HBTU | None (contains HOBt moiety) | High efficiency, fast reaction times.[5][7] | Guanidinylation side reaction (mitigate by pre-activating acid before adding amine).[9] |
| Uronium/Aminium | HATU | None (contains HOAt moiety) | More reactive than HBTU, superior racemization suppression due to HOAt.[5][6][7] | Higher cost; potential for guanidinylation (mitigate with pre-activation). |
| Uronium/Aminium | COMU | None (contains Oxyma moiety) | Very high reactivity, non-explosive, good solubility.[5][6] | Newer reagent, may be less readily available than older counterparts. |
| Phosphonium | PyBOP | None (contains HOBt moiety) | High reactivity, low racemization, no guanidinylation side reaction.[5][8] | Byproduct (HMPA from original BOP is carcinogenic, but PyBOP avoids this); less stable in solution than uronium salts.[7] |
| Phosphonium | PyAOP | None (contains HOAt moiety) | Extremely effective for hindered couplings, excellent racemization suppression.[5][7] | Higher cost. |
Part 3: Key Experimental Protocols & Mechanisms
Protocol 1: General Procedure for a Difficult Coupling with HATU
This protocol details a robust method for coupling this compound with a primary or secondary amine, optimized to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine or N-methylmorpholine (NMM) (2.0-3.0 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute.
-
Add the base (Collidine or NMM) to the mixture. Stir for 5-10 minutes. This is the pre-activation step, which is crucial for forming the active ester and preventing guanidinylation of the amine.
-
In a separate flask, dissolve the amine coupling partner in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Allow the reaction to stir at room temperature. Monitor progress every 1-2 hours using LC-MS or TLC. For very hindered amines, the reaction may require extended time (up to 24 hours) or gentle heating (40 °C).
-
Once the reaction is complete, quench by adding water and proceed with standard aqueous work-up and purification (e.g., extraction followed by column chromatography).
Mechanism: Carboxylic Acid Activation and Amide Bond Formation
Understanding the activation mechanism is key to troubleshooting. The diagram below illustrates the general pathway using a carbodiimide (like DIC) and an additive (like HOBt), which is fundamental to many coupling strategies.
Caption: Mechanism of carbodiimide-mediated activation with an additive.
This mechanism highlights why additives are crucial. The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. An additive like HOBt or HOAt rapidly traps this intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide bond with minimal loss of stereochemical integrity.[5][9] Uronium and phosphonium reagents like HATU and PyBOP achieve the formation of these beneficial active esters much more rapidly and efficiently.[7][9]
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. people.uniurb.it [people.uniurb.it]
Technical Support Center: Synthesis of (3-Oxo-1-piperazinyl)acetic acid
Welcome to the technical support center for the synthesis of (3-Oxo-1-piperazinyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Overview of the Core Synthesis Challenge
This compound is typically synthesized via the N-alkylation of piperazin-2-one with a haloacetic acid derivative. The primary challenge lies in achieving selective mono-alkylation at the N1 position while avoiding common side reactions. The piperazin-2-one starting material possesses two nitrogen atoms with different nucleophilicities: N1 (a secondary amine) and N4 (an amide nitrogen). While the N1 amine is significantly more nucleophilic and the desired site of reaction, competitive reactions and suboptimal conditions can lead to complex product mixtures and low yields.
This guide will focus on the most common synthetic route: the reaction of piperazin-2-one with an alkyl haloacetate (e.g., ethyl chloroacetate) followed by hydrolysis of the resulting ester.
Core Reaction Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. A logical troubleshooting workflow is presented below to help diagnose the root cause of poor outcomes.
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting low-yield synthesis outcomes.
Q1: My reaction has stalled, and I have a high percentage of unreacted piperazin-2-one. What went wrong?
Answer: This is one of the most common issues and typically points to insufficient activation of the N1 nitrogen. The N-alkylation is an SN2 reaction that requires the deprotonation of the secondary amine at N1 to create a potent nucleophile.
-
Causality: The acidity of the N1 proton is relatively low (pKa ~14-15). A base that is too weak will not deprotonate it sufficiently, leading to a slow or stalled reaction. Furthermore, if the base is not fully dissolved or is sterically hindered, it cannot efficiently deprotonate the substrate.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: The base must be strong enough to deprotonate the N1 amine. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness is highly dependent on the solvent. In solvents like DMF or acetonitrile, its basicity is enhanced. Ensure at least 1.1 to 1.5 equivalents of base are used.
-
Check Base Quality: Anhydrous conditions are crucial. Use freshly dried potassium carbonate or a stronger base like sodium hydride (NaH). If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate of reaction. Monitor by TLC or LCMS to avoid byproduct formation at elevated temperatures.
-
Consider a Phase-Transfer Catalyst: In biphasic systems or when using solid bases, adding a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base to the organic substrate, accelerating the reaction.
-
Q2: My LCMS shows a significant peak with a mass corresponding to a di-alkylated product. How can I improve selectivity for mono-alkylation?
Answer: The formation of a di-alkylated species, 1,4-bis(carboxymethyl)-3-oxopiperazine, indicates that the initially formed mono-alkylated product is reacting a second time. While the N4 amide nitrogen is much less nucleophilic than the N1 amine, under forcing conditions (strong base, high temperature) it can also be deprotonated and alkylated.
-
Causality: Over-alkylation is favored by using a large excess of the alkylating agent, a very strong base that can deprotonate the N4 amide, or high reaction temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the alkylating agent (e.g., ethyl chloroacetate) as the limiting reagent. A slight excess of piperazin-2-one (1.1 to 1.2 equivalents) can help consume the alkylating agent before it has a chance to react a second time.
-
Slow Addition: Add the alkylating agent dropwise to the mixture of piperazin-2-one and base over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid reaction at N1.
-
Use a Milder Base: A base like potassium carbonate is generally preferred over stronger bases like sodium hydride for this reason, as it is less likely to deprotonate the N4 amide.[1][2]
-
Lower the Temperature: Perform the reaction at room temperature or below (0 °C to RT) to exploit the kinetic difference in reactivity between N1 and N4.
-
Q3: The hydrolysis (saponification) of my intermediate ester is incomplete or leads to a messy workup. What are the best practices?
Answer: Incomplete hydrolysis of the ethyl (3-oxo-1-piperazinyl)acetate intermediate or difficulties during workup can significantly impact the final yield and purity.
-
Causality: The ester hydrolysis requires stoichiometric amounts of a strong base (e.g., NaOH or LiOH). Insufficient base or reaction time will lead to incomplete conversion. During acidic workup to protonate the carboxylate, the product can be sensitive. The amphoteric nature of the product (containing both a basic amine and an acidic carboxyl group) can lead to solubility issues or emulsions during extraction.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Use at least 2-3 equivalents of NaOH or LiOH in a water/alcohol co-solvent system (e.g., H₂O/MeOH or H₂O/EtOH). Monitor the disappearance of the ester starting material by TLC.
-
Controlled Acidification: After hydrolysis, cool the reaction mixture in an ice bath (0-5 °C). Slowly add cold 1M or 2M HCl to adjust the pH to the isoelectric point of the amino acid, which is typically around pH 3-4. Adding acid too quickly can cause localized heating and potential degradation.
-
Isolation Strategy:
-
Precipitation/Crystallization: The product is often least soluble at its isoelectric point and may precipitate from the aqueous solution. If so, it can be isolated by filtration, washed with cold water, and then a non-polar solvent like diethyl ether to remove organic impurities.
-
Extraction: If the product remains in solution, it may need to be extracted. Due to its polarity, standard solvents like ethyl acetate may be inefficient. Continuous extraction or using a more polar solvent like n-butanol may be necessary. Alternatively, saturating the aqueous layer with NaCl can help "salt out" the product and improve extraction efficiency. A patent on piperazine purification suggests that salt formation can be an effective method for isolation.[3]
-
-
Process Optimization & Comparative Data
Optimizing yield requires a careful balance of several parameters. The table below summarizes the impact of key variables on the N-alkylation step.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Base | K₂CO₃ | NaH | Et₃N | Recommendation: K₂CO₃ . It is inexpensive, moderately strong, and minimizes N4-alkylation.[1] NaH is very effective but can lead to over-alkylation. Et₃N is often too weak. |
| Solvent | DMF | Acetonitrile (MeCN) | Ethanol (EtOH) | Recommendation: DMF or MeCN . These polar aprotic solvents effectively dissolve the reagents and enhance the reactivity of the carbonate base. Alcohols like EtOH can act as competing nucleophiles. |
| Alkylating Agent | Ethyl Chloroacetate | Ethyl Bromoacetate | Bromoacetic Acid | Recommendation: Ethyl Bromoacetate . The bromide is a better leaving group than chloride, allowing for milder reaction conditions (lower temp, shorter time). Using the acid directly requires more base and can complicate the reaction. |
| Temperature | 0 °C to RT | 50 °C | 80 °C (Reflux) | Recommendation: 0 °C to RT . Start at 0 °C and allow the reaction to slowly warm to room temperature. This provides the best selectivity and minimizes byproduct formation. Only increase temperature if the reaction is stalled. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-oxo-1-piperazinyl)acetate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazin-2-one (1.0 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add ethyl bromoacetate (1.11 mL, 10.0 mmol, 1.0 equiv) dropwise over 20 minutes via a syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LCMS.
-
Once complete, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl (3-oxo-1-piperazinyl)acetate (from the previous step, ~10.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Add sodium hydroxide pellets (0.80 g, 20.0 mmol, 2.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Adjust the pH to ~3 by the slow, dropwise addition of 2M HCl with vigorous stirring. A white precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to obtain pure this compound as a white solid.
References
Technical Support Center: A Troubleshooting Guide for Piperazine Ring-Opening Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for piperazine ring-opening reactions, moving beyond simple protocols to explain the underlying chemistry and rationale behind experimental choices. Our goal is to empower you with the expertise to diagnose and solve common challenges encountered in the lab.
Introduction to Piperazine Ring Stability and Reactivity
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone motif in medicinal chemistry, found in numerous blockbuster drugs.[1][2] While its stability is often an asset, specific synthetic strategies require its cleavage. Piperazine ring-opening is not a trivial transformation and is often challenging due to the inherent stability of the cyclic diamine structure. Reactions typically require activation of the ring, often by targeting the nitrogen atoms, to facilitate nucleophilic attack and subsequent C-N bond cleavage. This guide will address the common pitfalls and provide robust solutions for achieving successful ring-opening.
Frequently Asked Questions & Troubleshooting
Q1: My piperazine ring-opening reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
Answer: Failure to initiate piperazine ring-opening typically stems from three core issues: insufficient activation of the piperazine ring, incorrect choice of nucleophile/reagent, or suboptimal reaction conditions.
1. Insufficient Ring Activation: The piperazine ring is an electron-rich, nucleophilic system that resists cleavage. To open it, you must first make it susceptible to attack. This is usually achieved by converting one of the ring nitrogens into a good leaving group.
-
Mechanism of Activation: The process often involves N-acylation, N-sulfonylation, or quaternization of one of the piperazine nitrogens. For instance, reaction with an electrophile like a sulfonyl chloride transforms the amine into a sulfonamide, which weakens the adjacent C-N bond. Similarly, forming a quaternary ammonium salt, for example through reaction with an alkyl halide or via activation with reagents like benzyne precursors, renders the ring susceptible to nucleophilic attack.[3][4]
-
Troubleshooting Steps:
-
Verify Activation: Confirm the formation of your activated intermediate (e.g., the N-acyl or N-sulfonyl piperazine) via TLC, LC-MS, or NMR before proceeding with the ring-opening step.
-
Increase Electrophilicity: If activation is the issue, consider a more potent electrophile. For example, if tosyl chloride is failing, try a nosyl or brosyl chloride, which are more electron-withdrawing and create a better leaving group.
-
2. Nucleophile and Reagent Choice: The choice of nucleophile is critical and must be matched to the activation strategy.
-
Hard vs. Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide.[4] Quaternized piperidinium salts (hard electrophiles) may react better with hard nucleophiles (e.g., methoxide). Softer electrophilic centers might require softer nucleophiles (e.g., thiolates).
-
Steric Hindrance: A bulky nucleophile may be sterically hindered from attacking the carbon atom adjacent to the activated nitrogen. If you suspect steric issues, try a smaller, more streamlined nucleophile.
3. Reaction Conditions: Temperature and solvent play a crucial role in these often-sluggish reactions.
-
Temperature: Many ring-opening reactions require elevated temperatures to overcome the activation energy barrier.[5][6] If your reaction is not proceeding at room temperature, a carefully controlled increase in temperature is a logical next step. However, be aware that excessive heat can lead to thermal degradation.[5]
-
Solvent: The choice of solvent can dramatically impact reaction rates and outcomes.[7] Polar aprotic solvents like DMF, acetonitrile, or THF are commonly used as they can solvate the species involved without interfering with the reaction. A screen of different solvents can often unlock reactivity.[7]
Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my piperazine ring-opening?
Answer: Poor selectivity is a common frustration, often leading to complex purification challenges. The primary culprits are typically competing reactions at the two nitrogen atoms, undesired eliminations, or further reactions of the ring-opened product.
1. The Challenge of Symmetry and N-Protection: Unsubstituted or symmetrically substituted piperazines possess two reactive nitrogen atoms. This can lead to a mixture of products, including double activation or reaction at the undesired nitrogen.
-
Mono-Protection Strategy: The most robust solution is to use a mono-protected piperazine derivative as your starting material. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability and straightforward removal under acidic conditions.[1][8][9] This ensures that activation and subsequent ring-opening occur regioselectively.
2. Competing Side Reactions:
-
Elimination vs. Substitution: When using strong bases or nucleophiles, β-elimination can compete with the desired SN2-type ring-opening, especially with certain activated intermediates. Using less-basic, highly nucleophilic reagents can favor substitution.
-
Oxidation: In some cases, particularly under harsh conditions or in the presence of certain metals, oxidation of the piperazine ring can occur, leading to byproducts like piperazine-2,5-diones or aromatic pyrazines.[10] Running reactions under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can mitigate this issue.[10]
Table 1: Troubleshooting Common Side Products
| Observed Side Product | Potential Cause | Suggested Solution |
| Disubstituted Piperazine | Reaction at both nitrogen atoms. | Use a mono-protected piperazine (e.g., N-Boc-piperazine).[8] |
| Unreacted Starting Material | Insufficient activation or harshness of conditions. | Increase temperature; screen more effective activating agents or catalysts. |
| Dehydrogenated Byproducts | Oxidation. | Maintain a strict inert atmosphere; use degassed solvents.[10] |
| Polymeric Material | Intermolecular reactions of the ring-opened product. | Use high dilution conditions to favor intramolecular processes. |
Q3: How do I effectively monitor the progress of my piperazine ring-opening reaction?
Answer: Proper reaction monitoring is essential to maximize yield and minimize byproduct formation. Since piperazine and its derivatives can be challenging to visualize on TLC and may lack a strong UV chromophore, specific analytical techniques are required.
1. Chromatographic Methods:
-
Thin-Layer Chromatography (TLC):
-
Staining: Piperazines are often invisible under UV light. Use stains like potassium permanganate or ninhydrin for visualization.
-
Derivatization: For better separation and visualization, a small aliquot of the reaction mixture can be derivatized. For example, reacting with dansyl chloride can make the amine-containing spots fluorescent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Detection: HPLC is a powerful tool, but piperazine itself lacks a strong UV chromophore.[11][12] If your starting material and product contain other UV-active groups, UV detection is feasible. Otherwise, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
Derivatization for UV-Vis: A common strategy is to derivatize the piperazine with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl), which creates a stable, UV-active product, allowing for sensitive detection.[11][12][13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of your starting material mass and the appearance of your expected product mass, providing unambiguous confirmation of the reaction's progress.[12][14]
2. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): Taking a crude ¹H NMR of a reaction aliquot can be very informative. Look for the disappearance of characteristic piperazine ring protons and the appearance of new signals corresponding to the linear, ring-opened product.
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of Piperazine
This protocol is a crucial first step for achieving regioselective ring-opening.[8]
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O and the formation of the mono-protected product.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography (typically silica gel with a gradient of methanol in DCM) to isolate pure N-Boc-piperazine.
Protocol 2: Monitoring a Piperazine Reaction via HPLC with NBD-Cl Derivatization
This method allows for sensitive UV detection of piperazine-containing analytes.[11][12]
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
-
Derivatization:
-
Prepare a stock solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile (e.g., 1 mg/mL).
-
To your quenched reaction aliquot, add an excess of the NBD-Cl solution.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
Analysis:
-
Cool the derivatized sample to room temperature.
-
Dilute with the mobile phase as needed.
-
Inject onto an HPLC system equipped with a UV or photodiode array (PDA) detector, monitoring at the appropriate wavelength for the NBD-adduct (typically around 470 nm).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jgtps.com [jgtps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
Preventing racemization during the synthesis of chiral (3-Oxo-1-piperazinyl)acetic acid analogs
Welcome to the technical support center for the synthesis of chiral (3-oxo-1-piperazinyl)acetic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of these chiral building blocks.
Q1: I'm observing significant racemization in my final product. What are the most likely causes?
A1: Racemization in this context is the loss of stereochemical purity at the chiral center of your piperazinone ring, leading to a mixture of enantiomers. This is a common challenge, particularly when the chiral center is adjacent to a carbonyl group. The primary causes are almost always related to the reaction conditions during amide bond formation (cyclization) or other steps involving activation of a carboxyl group.
There are two predominant mechanisms by which this occurs[1][2]:
-
Oxazolone (Azlactone) Formation: This is the most frequent pathway. If you are forming the piperazinone ring via cyclization of an N-substituted amino acid derivative, the activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton on the chiral carbon (the α-carbon) of this intermediate is highly acidic and can be easily removed by a base. This creates an achiral, resonance-stabilized system. When the ring is subsequently opened or rearranged, the proton can be added back from either face, leading to a racemic or partially racemic product.[1][2][3][4]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly remove the acidic proton from the chiral center of an activated carboxylic acid or ester.[1][4][5] This forms a planar, achiral enolate intermediate. Subsequent reaction or protonation of this intermediate from either side will result in racemization.[6] This is particularly problematic with strong bases and extended reaction times.[5]
A key indicator of racemization was observed in a study on 3-phenyl piperazine-2-acetic acid esters, where mild conditions still led to a 1:1 mixture of enantiomers, suggesting the high susceptibility of this scaffold to racemization.[7]
Q2: How does my choice of coupling reagent impact racemization during the cyclization step?
A2: The choice of coupling reagent is one of the most critical factors in controlling racemization.[8] These reagents activate the carboxylic acid, but their mechanism and the reactivity of the intermediates they form dictate the risk of epimerization.
-
High-Risk Reagents (Uronium/Aminium Salts): Reagents like HBTU, HATU, and TBTU are highly efficient and fast, but they can promote racemization, especially when used with strong, non-hindered bases.[4][9] They are known to form highly reactive intermediates that can readily cyclize to the problematic oxazolone.[9]
-
Lower-Risk Reagents (Carbodiimides + Additives): Carbodiimides such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are classic coupling reagents. When used alone, they pose a high risk of racemization. However, when used in combination with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure®, the risk is significantly reduced.[9][10][11] These additives form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the carbodiimide alone.[11][12] The combination of DIC with HOBt or HOAt is often recommended for minimizing racemization.[11]
-
Phosphonium Salts: Reagents like BOP and PyBOP are also effective. BOP, while efficient at minimizing racemization, produces the carcinogenic byproduct HMPA.[9][11] PyBOP is a safer and effective alternative.[11]
Here is a summary of commonly used coupling reagents and their relative racemization risk:
| Coupling Reagent Class | Examples | Racemization Risk | Key Considerations |
| Uronium/Aminium | HBTU, HATU, TBTU | High | Very fast and efficient, but require careful base selection.[4][9] |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Risk is significantly lowered with additives.[11] DIC is often preferred due to the soluble urea byproduct.[11] |
| Additives | HOBt, HOAt, OxymaPure® | N/A (Used with others) | Suppress racemization by forming less reactive, more stable active esters.[10][11][12] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Medium | PyBOP is a safer alternative to BOP.[9][11] PyAOP is noted for fast coupling rates.[11] |
Q3: Which base should I use to minimize racemization?
A3: The base is critical because it can directly abstract the alpha-proton or facilitate oxazolone formation.[5][12] The ideal base should be strong enough to deprotonate the necessary groups for the reaction to proceed but not so strong or unhindered that it readily abstracts the chiral proton.
-
Avoid: Strong, non-sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly associated with higher rates of racemization.[12]
-
Recommended: Weaker or more sterically hindered bases are preferred.
The general principle is that the basicity and steric hindrance of the base have a significant influence on the extent of racemization.[12]
Q4: My starting chiral diamine seems to be losing enantiopurity during the synthesis. At which step could this be happening?
A4: While the cyclization step is a primary concern, racemization can occur at other stages. One synthetic route to 3-substituted piperazine-2-acetic acid esters involves the formation of a β-ketoester from a chiral amino acid.[7] This step is a potential source of racemization. The conditions used to form the β-ketoester, if harsh, can lead to the loss of stereochemical integrity even before the piperazine ring is formed.[7] It is crucial to monitor the enantiomeric excess (ee) of your intermediates, not just the final product.
Troubleshooting Guide: Step-by-Step Optimization
If you are facing racemization, follow this logical workflow to identify and solve the problem.
// Nodes Start [label="Start: Racemization Observed\n(Low ee% or Diastereomeric Mixture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_ ee [label="Step 1: Analyze ee% of Key Intermediates\n(e.g., Chiral Diamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Upstream [label="Problem is Upstream", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem_Cyclization [label="Problem is During Cyclization", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Upstream [label="Optimize Upstream Synthesis\n(e.g., β-ketoester formation)\nUse milder conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Coupling [label="Step 2: Optimize Coupling Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Base [label="2a: Change Base\nSwitch DIPEA/TEA to NMM or Collidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Reagent [label="2b: Change Coupling Reagent\nSwitch HBTU/HATU to DIC/HOAt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lower_Temp [label="2c: Lower Temperature\nRun reaction at 0°C or -15°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_ ee [label="Step 3: Re-analyze ee% of Product", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success: ee% > 98%", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Still_Issue [label="Still Racemizing", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Consider_Route [label="Consider Alternative Synthetic Route\n(e.g., different protecting group strategy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Analyze_ee; Analyze_ee -> Problem_Upstream [label="ee% of intermediate is low"]; Analyze_ee -> Problem_Cyclization [label="ee% of intermediate is high"]; Problem_Upstream -> Optimize_Upstream; Optimize_Upstream -> Analyze_ee; Problem_Cyclization -> Optimize_Coupling; Optimize_Coupling -> Change_Base; Change_Base -> Change_Reagent [style=dashed]; Change_Reagent -> Lower_Temp [style=dashed]; Lower_Temp -> Check_ee; Check_ee -> Success [label="Problem Solved"]; Check_ee -> Still_Issue [label="Problem Persists"]; Still_Issue -> Optimize_Coupling [label="Iterate"]; Still_Issue -> Consider_Route [label="No Improvement"]; } .end Caption: A logical workflow for troubleshooting racemization.
Core Experimental Protocols
Here are detailed protocols for critical steps, designed to minimize racemization.
Protocol 1: Optimized Amide Coupling/Cyclization
This protocol is for the intramolecular cyclization of a linear precursor to form the 3-oxo-piperazine ring, using conditions known to suppress racemization.
Materials:
-
Linear precursor (e.g., N-(2-aminoethyl)-N-(alkoxycarbonylmethyl)-L-amino acid ester)
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: 7-Aza-1-hydroxybenzotriazole (HOAt)
-
Base: N-methylmorpholine (NMM)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the linear precursor (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step, as lower temperatures generally reduce the rate of racemization.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes.
-
Activation: Slowly add a solution of DIC (1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed for 4-12 hours, or until the starting material is consumed. Avoid unnecessarily long reaction times.
-
Workup:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Wash the filtrate with a mild acid (e.g., 5% citric acid solution), followed by a mild base (e.g., 5% sodium bicarbonate solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or SFC.
Protocol 2: Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess (ee%) of the synthesized chiral piperazinone.
Typical System:
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, IC, etc.). The specific column must be selected based on the structure of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (like n-Hexane or Heptane) and a polar modifier (like Isopropanol or Ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Detection: UV detector, set to a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column oven set to a constant temperature (e.g., 25°C).
Procedure:
-
Sample Preparation: Prepare a standard of the racemic mixture to identify the retention times of both enantiomers. Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of your synthesized sample in the mobile phase.
-
Method Development (if necessary): If a method is not established, screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers using the racemic standard.
-
Injection: Inject the racemic standard, followed by your synthesized sample.
-
Data Analysis:
-
Integrate the peak areas for both the desired (L- or R-) enantiomer and the undesired (D- or S-) enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Mechanistic Insights: Visualizing Racemization
Understanding the underlying mechanisms is key to prevention.
By understanding these principles and applying rigorous experimental technique, you can successfully navigate the challenges of synthesizing enantiomerically pure this compound analogs.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Stability Issues of (3-Oxo-1-piperazinyl)acetic acid in Solution
Introduction
(3-Oxo-1-piperazinyl)acetic acid is a heterocyclic compound featuring a piperazine ring functionalized with both a lactam (a cyclic amide) and an N-acetic acid moiety. This unique structure, while conferring specific chemical properties, also presents inherent stability challenges in solution. The primary liabilities stem from the susceptibility of the lactam ring to hydrolysis and the piperazine nitrogen atoms to oxidation.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability issues encountered during experimental work. It provides a framework for understanding degradation pathways, establishing robust analytical methods, and implementing practical strategies to ensure the integrity of the compound in solution.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Stability Issues
This section addresses the most common questions and observations researchers encounter when working with this compound solutions.
Part 1.1: General Stability & Handling
Q1: What are the primary stability concerns for this compound in solution?
A1: The two principal degradation pathways are hydrolysis of the internal amide (lactam) bond and oxidation of the piperazine ring. The rates of these degradation processes are highly dependent on the solution's pH, temperature, presence of dissolved oxygen, exposure to light, and the presence of metal ions.[1][2]
Q2: I'm observing inconsistent results in my biological assays. Could this be a stability issue?
A2: Absolutely. Inconsistent results, such as a loss of potency or variable biological effects, are classic indicators of compound degradation.[2] The formation of degradation products means the concentration of the active parent compound is decreasing, and the degradants themselves could potentially interfere with the assay. It is critical to confirm the stability of the compound under your specific experimental conditions.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To maximize longevity, follow these guidelines:
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.
-
Fresh is Best: Whenever feasible, prepare solutions fresh for each experiment.[2]
-
Storage Conditions: If storage is unavoidable, prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO), aliquot them into single-use volumes to prevent repeated freeze-thaw cycles, and store them at -20°C or -80°C.[2]
-
Protection: Solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.[2]
Part 1.2: pH-Related Degradation
Q4: My solution's pH is drifting, and I see a new peak in my HPLC analysis. Why is pH so critical for this molecule?
A4: The pH of the solution is arguably the most critical factor governing the stability of this compound. The molecule contains a lactam ring, which is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3][4][5]
-
Under acidic conditions (low pH): The lactam carbonyl can be protonated, making it more electrophilic and susceptible to nucleophilic attack by water.
-
Under basic conditions (high pH): The lactam is directly attacked by hydroxide ions, which is a potent nucleophile, leading to rapid ring-opening. Therefore, deviation from an optimal pH can significantly accelerate degradation.
Q5: What is the optimal pH for stability, and how should I maintain it in my experiments?
A5: The optimal pH must be determined empirically by conducting a pH-stability profile. This involves preparing the compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10), storing them at a set temperature, and monitoring the degradation over time with a stability-indicating HPLC method. The pH at which the degradation rate is lowest is the optimal pH for stability. To maintain this pH during your experiments, the use of a suitable buffer system is essential.[2]
Part 1.3: Oxidative & Photolytic Degradation
Q6: I've buffered my solution at its optimal pH, but I still see degradation over time. What else could be the cause?
A6: If hydrolytic degradation has been minimized, the next most likely culprit is oxidation. The nitrogen atoms of the piperazine ring are susceptible to oxidation by atmospheric oxygen.[6][7] This process can be significantly accelerated by the presence of trace metal ions (especially copper and iron) and exposure to light, particularly UV light.[1][2] Potential oxidative degradation products include N-oxides and piperazinones.[8]
Q7: How can I protect my solutions from oxidative and light-induced degradation?
A7: Several practical steps can be taken:
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]
-
Use Chelators: If metal ion contamination is suspected (e.g., from reagents or glassware), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
-
Protect from Light: Always store and handle solutions in amber-colored vials or wrap containers in aluminum foil. Conduct experimental manipulations under subdued lighting conditions whenever possible.[2]
Part 1.4: Analytical Challenges
Q8: I need to monitor the stability of my compound. How do I develop a "stability-indicating" HPLC method?
A8: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients. The key is to prove that all potential degradants are fully separated from the main compound peak.
-
Forced Degradation: You must intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[2][9]
-
Method Development: Analyze the stressed samples. The HPLC method (column, mobile phase, gradient, etc.) must be optimized until baseline separation is achieved between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm the main peak is not co-eluting with any degradants.
Q9: I have an unknown peak in the chromatogram of a stability sample. How can I identify it?
A9: Identifying unknown degradants is crucial for understanding the degradation pathway. The standard approach is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]
-
LC-MS: This technique will provide the mass-to-charge ratio (m/z) of the unknown peak, which reveals its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, MS/MS provides structural information that can be used to elucidate the chemical structure of the degradant.[2][10]
Section 2: Troubleshooting Guides & Protocols
Guide 1: Workflow for Investigating Solution Instability
This workflow provides a logical sequence of steps to diagnose and address the root cause of compound degradation in your experiments.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. benchchem.com [benchchem.com]
- 3. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependence of class B and class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of (3-Oxo-1-piperazinyl)acetic acid
Welcome to the technical support center for the functionalization of (3-Oxo-1-piperazinyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side reactions, and achieve your desired synthetic outcomes with greater efficiency and confidence.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule with three key reactive sites: the secondary amine at the N-1 position, the carboxylic acid moiety, and the amide bond (lactam) within the piperazinone ring. Each site presents unique opportunities for functionalization, but also specific challenges that must be carefully managed.
Section 1: Amide Coupling Reactions at the Carboxylic Acid Terminus
Amide bond formation is one of the most common functionalization strategies for this molecule. However, several pitfalls can lead to low yields, side product formation, and purification difficulties.
Frequently Asked Questions & Troubleshooting
Q1: My amide coupling reaction is sluggish or stalls completely. What are the likely causes and how can I improve the conversion?
A1: Several factors can contribute to a slow or incomplete amide coupling reaction. Firstly, the choice of coupling reagent is critical. Standard carbodiimide reagents like EDC, often used with additives like HOBt or Oxyma Pure, are a good starting point.[1][2] However, for sterically hindered amines or less nucleophilic anilines, more potent coupling reagents such as HATU, HBTU, or T3P may be necessary.[3]
Secondly, the reaction solvent and base are crucial. Aprotic polar solvents like DMF or NMP are generally preferred. The choice of base, typically a non-nucleophilic amine like DIPEA or NMM, is important to neutralize the acid formed during the reaction and to facilitate the coupling process.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid.
Troubleshooting Workflow: Sluggish Amide Coupling
Caption: Troubleshooting workflow for sluggish amide coupling reactions.
Q2: I am observing significant epimerization at the chiral center adjacent to the carbonyl group. How can I prevent this?
A2: Epimerization is a common side reaction in peptide couplings, especially when activating the carboxylic acid of an amino acid derivative.[1][4] The risk of racemization increases with prolonged reaction times, elevated temperatures, and the use of strong bases. To mitigate this, use a milder base like NMM or 2,4,6-collidine in place of DIPEA.[1] Employing coupling additives such as HOBt or Oxyma Pure can form active esters that are less prone to racemization. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also significantly reduce the rate of epimerization.
Q3: I am forming a significant amount of an N-acylurea byproduct. What is causing this and how can I avoid it?
A3: N-acylurea formation is a well-known side reaction when using carbodiimide coupling reagents like DCC or EDC.[1][5] It occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement. This byproduct is often difficult to remove chromatographically. To suppress this side reaction, the addition of HOBt or NHS is highly recommended. These additives react with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
General Protocol for Amide Coupling using HATU
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Coupling Partner |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine, followed by DIPEA, and stir the mixture for 5-10 minutes.
-
Add HATU in one portion and continue stirring at room temperature.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Section 2: N-Alkylation and N-Arylation at the N-1 Position
Functionalization of the secondary amine at the N-1 position is a common strategy to introduce diversity. However, challenges such as over-alkylation and low reactivity can arise.
Frequently Asked Questions & Troubleshooting
Q1: I am getting a mixture of mono- and di-alkylation products on the N-1 nitrogen. How can I achieve selective mono-alkylation?
A1: Over-alkylation, leading to the formation of a quaternary ammonium salt, can be a problem, especially with reactive alkylating agents.[8] To achieve selective mono-alkylation, it is advisable to use a less reactive alkylating agent if possible, and to carefully control the stoichiometry of the reagents. Using a slight excess of the piperazinone starting material can also favor mono-alkylation. Alternatively, reductive amination provides a more controlled method for introducing alkyl groups.[9]
Q2: My N-alkylation reaction with an alkyl halide is very slow. What can I do to speed it up?
A2: The nucleophilicity of the N-1 nitrogen is reduced due to the presence of the adjacent carbonyl group. To enhance the reaction rate, consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, in place of a bromide or chloride. The addition of a catalytic amount of sodium or potassium iodide can facilitate the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[9] Increasing the reaction temperature and using a suitable base (e.g., K₂CO₃, Cs₂CO₃) to scavenge the acid formed can also improve the reaction kinetics.
Q3: I am attempting a Buchwald-Hartwig amination to introduce an aryl group, but the reaction is not working well. What are some common issues?
A3: Buchwald-Hartwig amination is a powerful tool for N-arylation, but it is sensitive to several factors. The choice of palladium catalyst, ligand, and base is critical and often needs to be optimized for a specific substrate combination. Ensure that all reagents and the solvent are scrupulously deoxygenated to prevent catalyst deactivation. The presence of the lactam functionality and the free carboxylic acid could potentially interfere with the catalytic cycle. It is highly recommended to protect the carboxylic acid as an ester before attempting the N-arylation.
Protecting Group Strategy for N-Arylation
Caption: Recommended workflow for N-arylation reactions.
Section 3: Stability and Reactivity of the Piperazinone Ring
The lactam within the piperazinone ring is generally stable, but can be susceptible to hydrolysis under certain conditions.
Frequently Asked Questions & Troubleshooting
Q1: I am concerned about the stability of the lactam ring under my reaction conditions. When should I be cautious?
A1: The six-membered lactam ring (a δ-lactam) is significantly more stable to hydrolysis than a β-lactam.[10] However, it can still undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[11][12][13] It is advisable to avoid strong aqueous acids or bases (e.g., concentrated HCl, NaOH) and prolonged heating in protic solvents. For reactions requiring basic conditions, milder inorganic bases like K₂CO₃ or organic bases like triethylamine or DIPEA are generally safe.
Q2: Can I selectively reduce the lactam amide bond?
A2: Yes, the lactam can be reduced to the corresponding piperazine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this transformation. Note that these reagents will also reduce the carboxylic acid. Therefore, protection of the carboxylic acid as an ester is necessary if you wish to selectively reduce the lactam.
Section 4: Purification and Solubility Challenges
The polar nature of this compound and its derivatives can present challenges during purification and handling.
Frequently Asked Questions & Troubleshooting
Q1: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A1: Highly polar compounds often streak or have poor retention on normal-phase silica gel. Consider using reverse-phase chromatography (C18) for purification. If you must use normal-phase, adding a small amount of a polar modifier like methanol or an amine like triethylamine to the eluent can improve peak shape. Ion-exchange chromatography can also be an effective purification method for these zwitterionic or charged molecules.[14]
Q2: I am having solubility issues with my functionalized derivative in common organic solvents. How can I address this?
A2: The solubility of piperazine derivatives can be highly dependent on the nature of the substituents and the pH. For derivatives with a basic nitrogen, converting the free base to a salt (e.g., a hydrochloride or mesylate salt) can significantly enhance aqueous solubility.[15] Conversely, for derivatives with a free carboxylic acid, conversion to a salt with a base may improve solubility in polar solvents. Using co-solvents like DMSO or NMP can also be effective, but be mindful of their compatibility with downstream applications.[15]
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. osti.gov [osti.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of the Carboxylic Acid Group in (3-Oxo-1-piperazinyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when enhancing the reactivity of the carboxylic acid group in (3-Oxo-1-piperazinyl)acetic acid for subsequent coupling reactions.
Section 1: Understanding the Molecule and the Challenge
This compound is a bifunctional molecule featuring a reactive secondary amine within the piperazine ring and a carboxylic acid group.[1][2] The primary challenge in utilizing this molecule, particularly in amide bond formation, lies in selectively activating the carboxylic acid without promoting unwanted side reactions involving the piperazine nitrogens. The inherent basicity of the piperazine nitrogens can interfere with standard coupling procedures.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What makes the carboxylic acid group of this compound challenging to activate?
A1: The primary difficulty arises from the presence of two basic nitrogen atoms in the piperazine ring.[1] These nucleophilic centers can compete with the desired amine coupling partner, leading to side reactions such as oligomerization or reaction with the coupling agent itself. Furthermore, the molecule can exist as a zwitterion, which can affect its solubility and reactivity in common organic solvents.[1]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Self-condensation: Reaction of the activated carboxylic acid of one molecule with the piperazine nitrogen of another.
-
Reaction with coupling reagents: Aminium/uronium-based coupling reagents can react with the piperazine nitrogen to form guanidinium byproducts, which can complicate purification.[3]
-
Racemization: If the chiral center at the 2-position of the piperazine ring is present, harsh activation conditions can lead to epimerization.[4]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the activation and coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Desired Amide Product | 1. Incomplete activation of the carboxylic acid. 2. Competing side reactions (e.g., self-condensation). 3. Steric hindrance from the amine coupling partner.[5] 4. Poor solubility of the starting material or intermediates. | 1. Optimize Coupling Reagent: Switch to a more potent activating agent like HATU, HBTU, or PyBOP.[3][4][6] For sterically hindered amines, consider forming an acyl fluoride intermediate.[5] 2. Control Stoichiometry and Addition Order: Use a slight excess of the amine coupling partner. Add the coupling reagent to a solution of the carboxylic acid and base before adding the amine. 3. Solvent Selection: Use polar aprotic solvents like DMF or NMP to improve solubility. 4. Temperature Control: Perform the activation at 0°C to minimize side reactions, then allow the reaction to warm to room temperature after adding the amine.[7] |
| Difficult Purification / Presence of Multiple Byproducts | 1. Formation of guanidinium byproducts from uronium/aminium reagents.[3] 2. Formation of insoluble urea byproducts (e.g., DCU from DCC).[4] 3. Unreacted starting materials and coupling agent residues. | 1. Choose a Phosphonium-Based Reagent: PyBOP is a good alternative to HBTU to avoid guanidinium byproduct formation.[3][7] 2. Use a Water-Soluble Carbodiimide: EDC is a water-soluble carbodiimide, and its urea byproduct can be removed with an aqueous workup.[6][7] 3. Additive Selection: The use of additives like HOBt or HOAt can minimize side reactions and improve coupling efficiency.[4] |
| Racemization of Chiral Centers | 1. Over-activation of the carboxylic acid. 2. Prolonged reaction times at elevated temperatures. 3. Use of a strong, non-hindered base. | 1. Use Racemization-Suppressing Additives: Additives like HOBt or HOAt are known to reduce racemization.[4][7] 2. Optimize Reaction Conditions: Keep reaction times as short as possible and maintain low temperatures during the activation step. 3. Base Selection: Use a hindered base like DIPEA.[7] |
Experimental Workflow: A General Protocol for Amide Bond Formation
Below is a generalized protocol for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[4]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.1-1.2 eq) to the cooled solution and stir for 15-30 minutes at 0°C.
-
Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Advanced Strategies for Difficult Couplings
For particularly challenging substrates, such as sterically hindered amines or electron-deficient amines, more advanced techniques may be necessary.
FAQ - Advanced Topics
Q3: Standard coupling reagents are failing for my sterically hindered amine. What should I try next?
A3: For sterically demanding couplings, converting the carboxylic acid to an acyl fluoride can be highly effective.[5] Reagents like TFFH or BTFFH can be used for this transformation.[5] The smaller size of the fluoride leaving group compared to the activated esters formed by standard coupling reagents can facilitate the reaction.[5]
Q4: Are there alternative activation methods that avoid common coupling reagents altogether?
A4: Yes, one-pot methods that proceed through a thioester intermediate have been developed.[8] These "reagent-free" approaches are considered greener and can be effective for amide bond formation.[8] Another classic approach is the conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine.[1][9] However, this method can be harsh and may not be suitable for sensitive substrates.
Protocol: Acyl Fluoride Formation for Hindered Couplings
This protocol is adapted for instances where standard coupling methods are inefficient.
Materials:
-
This compound
-
BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)
-
Hindered amine coupling partner
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0-3.0 eq) and stir until the solution becomes homogeneous.
-
Add BTFFH (1.1 eq) and stir at room temperature for 1-2 hours to form the acyl fluoride.
-
In a separate flask, dissolve the hindered amine (1.0-1.2 eq) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in the general protocol.
Section 4: References
-
Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
Google Patents. (2005). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
-
Ambeed.com. (n.d.). Reactions of Piperazines.
-
RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
-
RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
-
PubChem - NIH. (n.d.). Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402.
-
Google Patents. (n.d.). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
-
Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
PubMed. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
-
PubChem. (n.d.). 3-Oxo-piperazine-2-carboxylic acid | C5H8N2O3 | CID 20242417.
-
Santa Cruz Biotechnology. (n.d.). 3-Oxo-piperazine-2-carboxylic acid | CAS 925890-01-3 | SCBT.
-
PubChemLite. (n.d.). This compound (C6H10N2O3).
-
Benchchem. (n.d.). Technical Support Center: Stability and Handling of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (1-Cyclopentyl-3-oxo-piperazin-2-yl)-acetic acid.
-
Benchchem. (n.d.). An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one: Synthesis, Biological Activity, and Therapeutic Potential.
-
Benchchem. (n.d.). An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and.
References
- 1. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. file.globalso.com [file.globalso.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Amide Synthesis [fishersci.co.uk]
Validation & Comparative
A Comparative Guide to the Efficacy of (3-Oxo-1-piperazinyl)acetic Acid Derivatives as Bradykinin B1 Receptor Antagonists
This guide provides a comprehensive comparison of the efficacy of (3-Oxo-1-piperazinyl)acetic acid derivatives against their predecessors, the arylsulfonylated (R)-3-amino-3-phenylpropionic acids, as potent antagonists of the bradykinin B1 (B1) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory and analgesic agents.
Introduction: The Bradykinin B1 Receptor as a Therapeutic Target
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), is a key player in the inflammatory cascade and the generation of pain. Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is upregulated in response to tissue injury and inflammation. This inducible nature makes it an attractive therapeutic target for a range of inflammatory conditions and chronic pain, as selective B1 antagonists are expected to have a more targeted effect with a lower potential for side effects. The signaling pathway initiated by B1 receptor activation is depicted below.
Caption: Simplified signaling pathway of the Bradykinin B1 Receptor.
Rationale for Comparison: An Evolutionary Step in B1 Antagonist Design
The quest for potent and selective B1 receptor antagonists has led to the evolution of several chemical scaffolds. An early class of non-peptide antagonists was the arylsulfonylated (R)-3-amino-3-phenylpropionic acids. While demonstrating activity, this series presented challenges related to metabolic stability and in vivo efficacy. This prompted the development of a novel class: the this compound derivatives. This guide focuses on comparing the efficacy of these two classes to illustrate the advancements made in potency and drug-like properties.
Comparative Efficacy: A Leap in Potency
A standout example from the this compound series is Compound 17 , 2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide. This compound has demonstrated exceptional potency as a bradykinin B1 receptor antagonist.
| Compound Series | Representative Compound | In Vitro Efficacy (EC50) |
| Arylsulfonylated (R)-3-amino-3-phenylpropionic acids | - | Data not available for direct comparison |
| This compound derivatives | Compound 17 | 10.3 nM |
Table 1: Comparative in vitro efficacy of Bradykinin B1 Receptor Antagonists. The EC50 value for Compound 17 was determined in a rabbit biochemical challenge model.
The sub-nanomolar to low nanomolar efficacy of Compound 17 represents a substantial advancement in the development of B1 receptor antagonists. This enhanced potency is attributed to the rigidified conformation of the piperazinone core, which likely facilitates a more optimal interaction with the B1 receptor binding pocket.
Experimental Methodologies: Assessing In Vitro Efficacy
The determination of the in vitro efficacy of bradykinin B1 receptor antagonists is crucial for their development. A widely accepted and robust method is the calcium flux functional assay . This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a B1 receptor agonist.
Workflow for In Vitro Efficacy Testing
The (3-Oxo-1-piperazinyl)acetic Acid Scaffold: A Comparative Validation for Modern Drug Design
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Strategic Value of the Piperazine Motif
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs across various therapeutic areas.[1] Its prevalence is not accidental; the six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a unique combination of physicochemical and structural advantages.[2][3] These include:
-
Modulation of Physicochemical Properties: The two nitrogen atoms provide a high polar surface area and act as hydrogen bond donors and acceptors, which can significantly enhance aqueous solubility—a common hurdle in drug development.[3][4]
-
Tunable Basicity: Piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing for fine-tuning of the ionization state at physiological pH.[5][6] This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing key interactions with biological targets.
-
Synthetic Tractability: The differential reactivity of the two nitrogen atoms allows for controlled, sequential functionalization, making it a versatile building block for creating diverse chemical libraries.[7]
-
Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for pre-organizing substituents for optimal binding to a target, thereby reducing the entropic penalty of binding.
The (3-oxo-1-piperazinyl)acetic acid substructure incorporates these inherent advantages while adding a lactam and an acetic acid moiety. The lactam introduces a planar amide bond, influencing local conformation and providing an additional hydrogen bond acceptor. The acetic acid group offers a key acidic handle for salt formation to improve solubility and bioavailability, or for establishing critical ionic interactions within a protein binding site.
Comparative Analysis: this compound vs. Alternative Scaffolds in DPP-4 Inhibition
To objectively validate the utility of the this compound scaffold, we will compare it to the core structures of several highly successful, marketed DPP-4 inhibitors. The primary function of these drugs is to prevent the degradation of incretin hormones (GLP-1 and GIP), which play a key role in glucose-dependent insulin secretion.[8][9]
The DPP-4 active site is broadly characterized by several key subsites: a central catalytic site (containing the catalytic triad Ser630, Asp708, His740), a hydrophobic S1 pocket that typically accommodates a proline-like moiety, and an S2 pocket that offers further interaction points.[3][8] More extensive interactions can also be made with S1' and S2' subsites.[10]
Comparator Scaffolds:
-
Triazolopiperazine (Sitagliptin): A β-amino acid derivative featuring a fused triazolopiperazine ring.
-
Xanthine (Linagliptin): A non-peptidomimetic structure based on a xanthine core.
-
Quinazolinone (Alogliptin): A non-peptidomimetic inhibitor with a pyrimidinedione core.
The following diagram illustrates the general mechanism of DPP-4 inhibition, which forms the basis of our comparison.
Caption: DPP-4 inhibitors block the degradation of active GLP-1, enhancing glycemic control.
Binding Mode and Structure-Activity Relationship (SAR)
The efficacy of a scaffold is fundamentally linked to its ability to orient key pharmacophoric elements into the binding pockets of the target enzyme.
Caption: Different scaffolds orient functional groups to interact with key DPP-4 subsites.
-
Sitagliptin (Class 3 Inhibitor): The trifluorophenyl group fits snugly into the hydrophobic S1 pocket.[4][10] The key β-amino group forms a critical salt bridge with glutamate residues (Glu205, Glu206) in the S2 pocket, mimicking the N-terminus of natural peptide substrates.[2] The triazolopiperazine portion extends towards the solvent-exposed region.
-
Alogliptin & Linagliptin (Class 2 Inhibitors): These non-peptidomimetic inhibitors also place a key basic amine (from an aminopiperidine ring) into the S2 pocket to interact with Glu205/206.[3][10] However, their larger, more rigid core structures (quinazolinone for alogliptin, xanthine for linagliptin) allow for more extensive interactions with the S1' and S2' subsites, which can contribute to higher potency and selectivity.[3][10] Linagliptin, in particular, forms extensive interactions, contributing to its high potency.[3]
-
This compound: This scaffold is well-suited to replicate the core interactions of peptidomimetic inhibitors. The acetic acid moiety is perfectly positioned to form the crucial salt bridge with Glu205/206 in the S2 pocket. The piperazine ring itself can be substituted at the N4 position to introduce moieties that occupy the S1 pocket. The oxo group can serve as a hydrogen bond acceptor, further anchoring the molecule. Its synthetic tractability allows for the exploration of diverse substituents at multiple positions to optimize potency and selectivity.
Comparative Performance Metrics
The ultimate validation of a scaffold lies in the empirical performance of the molecules built upon it. The following table summarizes key data for our comparator drugs.
| Parameter | Sitagliptin | Alogliptin | Linagliptin |
| Core Scaffold | Triazolopiperazine | Quinazolinone | Xanthine |
| DPP-4 IC₅₀ | ~19 nM[1] | ~24 nM[1] | ~1 nM[1] |
| Selectivity vs DPP-8/9 | High (>2600-fold vs DPP-8)[11] | High (>10,000-fold)[12] | High (>10,000-fold) |
| Oral Bioavailability | ~87%[13] | ~100% | ~30%[13] |
| Plasma Protein Binding | ~38%[13] | ~20%[12] | >99% (concentration-dependent)[5] |
| Terminal Half-life (t½) | ~12.4 hours | ~21 hours[12] | >100 hours (due to target binding)[5] |
| Primary Route of Excretion | Renal (~87% unchanged) | Renal (~76% unchanged)[12] | Fecal/Biliary (~85%)[9] |
Analysis of Performance:
-
Potency: While sitagliptin, built on a piperazine-related core, is highly potent, the more complex, rigid scaffolds of alogliptin and especially linagliptin achieve even lower IC₅₀ values due to more extensive interactions with the enzyme.[1][3] This highlights a key principle: while a simple scaffold like this compound provides the essential anchor points, achieving picomolar potency often requires more elaborate structures that can engage additional binding pockets.
-
Selectivity: All three classes of scaffolds have been successfully used to develop inhibitors with excellent selectivity for DPP-4 over related proteases like DPP-8 and DPP-9.[11] This is critical, as inhibition of DPP-8/9 has been linked to severe toxicities in preclinical studies.[11][14] The versatility of the piperazine scaffold allows for modifications that can steer binding away from the active sites of these off-target enzymes.
-
Pharmacokinetics: Here, the differences are stark and demonstrate the trade-offs in drug design. The piperazine-based sitagliptin and quinazolinone-based alogliptin are primarily cleared by the kidneys, necessitating dose adjustments in patients with renal impairment.[15] In contrast, the xanthine-based linagliptin's high plasma protein binding and extensive tissue distribution lead to a primarily non-renal route of excretion, which is a significant clinical advantage for patients with compromised kidney function.[5][8] The this compound scaffold, being relatively polar, would likely lead to compounds with significant renal clearance unless lipophilic character is substantially increased through substitution.
Experimental Protocols
To provide a practical framework for utilizing the this compound scaffold, we present the following validated experimental workflows.
Synthesis of this compound Scaffold
A robust synthesis can be adapted from established methods for producing monosubstituted piperazines, which leverages the differential basicity of the two nitrogen atoms. The principle involves the in-situ formation of a piperazine-1-ium cation, which effectively protects one nitrogen, allowing for selective reaction at the other.[7]
Caption: A plausible synthetic route to the target scaffold.
Step-by-Step Protocol:
-
Preparation of Piperazinone Intermediate:
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add diethyl maleate (1.0 eq).
-
Heat the mixture to reflux for 12-24 hours. The reaction involves a tandem Michael addition followed by intramolecular cyclization with the elimination of ethanol.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product, ethyl (3-oxo-2-piperazinyl)acetate, can be purified by column chromatography or recrystallization.
-
-
N-Alkylation:
-
Dissolve the intermediate from Step 1 (1.0 eq) in an aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Filter off the base and concentrate the filtrate. The crude product can be purified by silica gel chromatography.
-
-
Hydrolysis to Final Product:
-
Dissolve the diester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-6 hours to hydrolyze both ester groups.
-
After hydrolysis is complete, carefully acidify the reaction mixture to pH ~2-3 with 1M HCl. This step also induces decarboxylation of the geminal di-acid intermediate at the C2 position.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities.
-
The aqueous layer containing the desired product can be lyophilized or concentrated to yield this compound, often as a hydrochloride salt.
-
In Vitro DPP-4 Inhibition Assay
This protocol describes a standard fluorescence-based assay to determine the IC₅₀ of a test compound against human recombinant DPP-4.[16]
References
- 1. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uregina.ca [uregina.ca]
- 7. mdpi.com [mdpi.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 11. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 12. 2-(3-Oxopiperazin-2-yl)acetic acid hydrochloride [cymitquimica.com]
- 13. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 14. US20040092529A1 - Methods of using piperazine derivatives - Google Patents [patents.google.com]
- 15. meded101.com [meded101.com]
- 16. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to (3-Oxo-1-piperazinyl)acetic acid
An In-Depth Comparative Analysis of Synthetic Routes to (3-Oxo-1-piperazinyl)acetic acid
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. A particularly interesting derivative is this compound, which incorporates a lactam function and a carboxylic acid moiety, offering multiple points for molecular interaction and derivatization. This guide provides a comparative analysis of two distinct, plausible synthetic routes to this valuable building block, designed for researchers, scientists, and professionals in drug development. The analysis emphasizes the strategic choices behind each route, potential challenges, and key experimental considerations.
Introduction to the Synthetic Challenge
This compound, with its combination of a cyclic amide and an N-acetic acid side chain, presents a unique synthetic challenge. The choice of strategy is critical and must consider factors such as the availability and cost of starting materials, the number of synthetic steps, overall yield, scalability, and safety. This guide will compare two logical synthetic pathways:
-
Route 1: Cyclization of an N-substituted ethylenediamine derivative. This approach builds the piperazinone ring from an acyclic precursor.
-
Route 2: N-Alkylation of a pre-formed piperazin-2-one. This strategy involves the initial synthesis of the piperazinone core, followed by the introduction of the acetic acid side chain.
Route 1: Synthesis via Cyclization of an N-substituted Ethylenediamine Derivative
This route is predicated on the formation of the piperazinone ring from a suitably substituted diamine precursor. It offers a convergent approach where the key functionalities are introduced before the final ring-closing step.
Experimental Protocol
Step 1: Synthesis of N-(2-aminoethyl)-2-chloroacetamide
A solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is cooled to 0 °C. Chloroacetyl chloride (1.0 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2-4 hours, allowing it to warm to room temperature. The resulting precipitate, N-(2-aminoethyl)-2-chloroacetamide hydrochloride, is filtered, washed with cold DCM, and dried.
Step 2: Intramolecular Cyclization to form Piperazin-2-one
The N-(2-aminoethyl)-2-chloroacetamide hydrochloride from the previous step is suspended in a solvent like ethanol or isopropanol. A base, such as potassium carbonate or triethylamine (2.0-2.5 eq), is added, and the mixture is heated to reflux for 6-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude piperazin-2-one.
Step 3: N-Alkylation with Ethyl Bromoacetate
Piperazin-2-one (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base, typically potassium carbonate (1.5 eq), is added, followed by the dropwise addition of ethyl bromoacetate (1.1 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature (50-60 °C) for 4-8 hours. The reaction is monitored for the disappearance of the starting material.
Step 4: Hydrolysis to this compound
The ethyl (3-oxo-1-piperazinyl)acetate obtained is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For basic hydrolysis, the ester is dissolved in a mixture of ethanol and water, and an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) is added. The mixture is stirred at room temperature until the reaction is complete. The solution is then acidified with an acid like HCl to precipitate the final product, this compound, which can be collected by filtration.[1]
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via N-Alkylation of a Pre-formed Piperazin-2-one
This alternative approach begins with the synthesis of the piperazinone ring, which is then functionalized with the acetic acid side chain. This can be advantageous if piperazin-2-one is readily available or can be synthesized efficiently in bulk.
Experimental Protocol
Step 1: Synthesis of Piperazin-2-one
The synthesis of the piperazinone core can be achieved through various methods. One common approach involves the reaction of ethylenediamine with an α-halo ester, followed by cyclization.[2] For instance, reacting ethylenediamine with ethyl chloroacetate would lead to an intermediate that can be cyclized under basic conditions to form piperazin-2-one.
Step 2: N-Alkylation with a Protected Acetic Acid Moiety
To avoid potential complications with the free carboxylic acid, a protected form of bromoacetic acid, such as tert-butyl bromoacetate, is used for the alkylation. Piperazin-2-one (1.0 eq) is dissolved in a suitable solvent like DMF, and a base such as sodium hydride or potassium carbonate (1.2 eq) is added. Tert-butyl bromoacetate (1.1 eq) is then added, and the reaction is stirred at room temperature until completion.
Step 3: Deprotection to Yield this compound
The tert-butyl ester protecting group is removed under acidic conditions. The tert-butyl (3-oxo-1-piperazinyl)acetate is dissolved in a solvent like dichloromethane or dioxane, and an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added.[1] The reaction is typically stirred at room temperature for a few hours. The solvent and excess acid are then removed under reduced pressure to yield the final product.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Cyclization of N-substituted Ethylenediamine | Route 2: N-Alkylation of Pre-formed Piperazin-2-one |
| Starting Materials | Ethylenediamine, Chloroacetyl chloride, Ethyl bromoacetate | Piperazin-2-one, tert-Butyl bromoacetate |
| Number of Steps | 4 | 2 (assuming piperazin-2-one is available) |
| Key Reactions | Amide formation, Intramolecular cyclization, N-alkylation, Hydrolysis | N-alkylation, Acidic deprotection |
| Potential Yield | Moderate to good, but can be affected by the efficiency of the cyclization step. | Generally good, as N-alkylation and deprotection are often high-yielding. |
| Scalability | The cyclization step might require optimization for large-scale synthesis. | More straightforward to scale up, especially if piperazin-2-one is commercially available. |
| Reagent Hazards | Chloroacetyl chloride is corrosive and lachrymatory. | Tert-butyl bromoacetate is a lachrymator. Strong acids are used for deprotection. |
| Purification | Multiple steps may require intermediate purifications. | Fewer steps, potentially simplifying the overall purification process. |
Discussion and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific circumstances of the laboratory or production facility.
Route 1 is a more linear synthesis that builds the molecule from simple, inexpensive starting materials. This route provides a high degree of control over the construction of the molecule. However, the intramolecular cyclization step can sometimes be challenging and may require careful optimization of reaction conditions to maximize yield and minimize the formation of polymeric byproducts.
Route 2 is a more convergent approach, particularly if piperazin-2-one is readily available as a starting material. This significantly shortens the synthetic sequence. The use of a tert-butyl protecting group for the carboxylic acid is a standard and effective strategy to avoid potential side reactions during the N-alkylation step. The final deprotection is typically clean and efficient.
For laboratory-scale synthesis where expediency is a priority and piperazin-2-one is accessible, Route 2 is likely the more attractive option due to its fewer steps and potentially higher overall yield. For large-scale industrial production, a thorough cost analysis of the starting materials and a process optimization study for the cyclization step in Route 1 would be necessary to determine the most economically viable approach.
Conclusion
The synthesis of this compound can be approached from different strategic directions. This guide has detailed two robust synthetic routes, providing the necessary experimental framework and a comparative analysis to aid researchers in selecting the most appropriate method for their needs. Both routes are based on well-established chemical transformations and offer a solid foundation for the synthesis of this important heterocyclic building block.
References
A Head-to-Head Comparison of (3-Oxo-1-piperazinyl)acetic acid with other Heterocyclic Scaffolds: A Guide for Researchers
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the druglike properties of a molecule. Heterocyclic compounds are foundational to modern drug discovery, with over 85% of all biologically active chemical entities containing a heterocycle. These ring structures, containing at least one atom other than carbon, are adept at modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn governs a compound's pharmacokinetic and pharmacodynamic profile.[1]
Among the myriad of heterocyclic systems, the piperazine ring is a ubiquitous and privileged scaffold, present in numerous FDA-approved drugs.[2] Its prevalence is largely due to its two basic nitrogen atoms, which can be readily functionalized to fine-tune potency and pharmacokinetic profiles. However, the piperazine moiety is not without its challenges, often introducing metabolic liabilities. This has spurred the exploration of bioisosteres and other heterocyclic alternatives to optimize drug candidates.
This guide provides a comprehensive head-to-head comparison of (3-Oxo-1-piperazinyl)acetic acid, a derivative of the piperazine scaffold, with other commonly employed heterocyclic scaffolds: morpholine, piperidine, and pyrrolidine. We will delve into their physicochemical properties, synthetic accessibility, and their impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by experimental data and detailed protocols to aid researchers in making informed decisions in their drug design endeavors.
The Contenders: A Structural Overview
Before delving into a comparative analysis, it is essential to understand the structural nuances of each scaffold. The arrangement of heteroatoms and the degree of saturation dictate the three-dimensional shape, polarity, and reactivity of these rings.
Figure 1. Structures of the compared heterocyclic scaffolds.
Physicochemical Properties: A Data-Driven Comparison
A molecule's fundamental physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and aqueous solubility, are paramount in determining its behavior in biological systems. The following table summarizes these key parameters for our selected scaffolds. It is important to note that experimental data for this compound is limited, and thus, predicted values are provided for comparison.
| Scaffold | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Aqueous Solubility | Key Considerations |
| This compound | Acidic pKa: ~3.5 (predicted) Basic pKa: ~7.5 (predicted) | -3.3 (predicted)[3] | High (predicted) | The presence of both acidic and basic centers suggests zwitterionic character at physiological pH, likely enhancing solubility. The oxo group and acetic acid moiety significantly increase polarity compared to a simple piperazine. |
| Morpholine | 8.7[1] | -1.08 | Miscible | The oxygen atom reduces the basicity of the nitrogen compared to piperidine and acts as a hydrogen bond acceptor, often improving metabolic stability and aqueous solubility.[1][4] |
| Piperidine | 11.2 | 0.84 | Miscible | Higher basicity than morpholine and piperazine, leading to a greater proportion of the protonated form at physiological pH. This can enhance interactions with acidic residues in protein binding sites but may reduce cell permeability. |
| Pyrrolidine | 11.3 | 0.46 | Miscible | A five-membered ring that can enhance aqueous solubility and offers a distinct three-dimensional shape for exploring chemical space.[5] |
Synthetic Accessibility: A Brief Overview
The ease of synthesis and the potential for diversification are crucial considerations in the early stages of drug discovery.
This compound: The synthesis of this compound and its derivatives can be achieved through various routes. A common strategy involves the cyclization of an N-substituted ethylenediamine with an appropriate C2-synthon. For instance, reacting an N-protected ethylenediamine with an α-haloacetate followed by deprotection and cyclization can yield the desired piperazinone core. The acetic acid side chain can be introduced by alkylating the N1 position of the piperazinone with a haloacetic acid ester, followed by hydrolysis.[6]
Morpholine, Piperidine, and Pyrrolidine: These scaffolds are commercially available and their derivatives can be synthesized through well-established synthetic methodologies. For instance, morpholine can be synthesized by the dehydration of diethanolamine with sulfuric acid. Piperidine and pyrrolidine are typically prepared by the reduction of their corresponding aromatic counterparts, pyridine and pyrrole, respectively. A vast array of functionalized derivatives of these scaffolds are also commercially available, providing a rich starting point for medicinal chemistry campaigns.
Head-to-Head ADME Profile Comparison
The ultimate success of a drug candidate is heavily reliant on its ADME profile. The choice of a heterocyclic scaffold can dramatically influence a molecule's journey through the body.
Absorption and Permeability
The ability of a drug to cross biological membranes is a prerequisite for its therapeutic effect. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.
Generally, more lipophilic compounds exhibit higher passive permeability. Therefore, piperidine and pyrrolidine derivatives, with their higher logP values, are expected to have better passive permeability compared to the more polar morpholine and this compound scaffolds. However, the zwitterionic nature of this compound at physiological pH could lead to lower than expected permeability despite its high polarity. The morpholine ring, often used to improve solubility, can sometimes lead to a decrease in permeability compared to its piperidine counterpart.[7]
Metabolism and Stability
Metabolic stability is a major hurdle in drug development. The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism. The inherent structure of a heterocyclic scaffold can predispose it to specific metabolic pathways.
-
Piperazine derivatives are known to be susceptible to N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen atoms.[8][9] The presence of the oxo group in this compound may alter its metabolic profile compared to traditional piperazines, potentially blocking one of the sites of oxidation.
-
Morpholine is often considered a more metabolically stable alternative to piperazine. The replacement of a nitrogen atom with an oxygen reduces the number of sites for N-dealkylation and can lead to improved metabolic stability.[4][7]
-
Piperidine and pyrrolidine rings are also subject to CYP-mediated oxidation, typically at the carbons adjacent to the nitrogen.[7] The introduction of substituents can be used to block these metabolic hotspots.
Experimental Protocols for ADME Profiling
To provide a practical framework for the comparative evaluation of these scaffolds, we present detailed protocols for two key in vitro ADME assays.
This assay predicts the passive permeability of a compound across a lipid membrane.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with (3-Oxo-1-piperazinyl)acetic acid Conjugates
For researchers, drug development professionals, and scientists engaged in pharmacokinetic (PK) and pharmacodynamic (PD) studies, the specificity of an antibody is not just a parameter—it is the cornerstone of reliable data. This guide provides an in-depth comparison and a procedural framework for evaluating the cross-reactivity of antibodies raised against small molecules, using (3-Oxo-1-piperazinyl)acetic acid as a case study. This compound is a critical metabolite of several pharmaceutical compounds, making its precise quantification essential for understanding drug metabolism and ensuring patient safety.
The core challenge with immunoassays for small molecules lies in the potential for antibodies to bind to structurally similar, off-target compounds. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification, potentially compromising clinical decisions.[1][2][3] This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for designing and executing a robust cross-reactivity study.
The Principle of Competitive Immunoassay for Small Molecule Detection
Unlike large protein antigens, small molecules like this compound are haptens and cannot be effectively immobilized on a microplate surface for a direct ELISA. Therefore, a competitive immunoassay format is the method of choice.[4][5][6]
The principle is based on the competition between the free analyte in a sample and a fixed amount of a labeled or coated antigen conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6][7] A lower signal indicates a higher concentration of the target molecule.
Caption: Principle of Competitive ELISA for small molecule detection.
Designing a Rigorous Cross-Reactivity Study
A trustworthy cross-reactivity study hinges on a well-designed experimental plan that is compliant with regulatory expectations, such as those outlined in the FDA's Bioanalytical Method Validation Guidance.[8][9][10]
Workflow for Antibody Cross-Reactivity Assessment
The process begins with the careful selection of potential cross-reactants and culminates in the quantitative analysis of their interference.
Caption: Workflow for assessing antibody cross-reactivity.
Selection of Potential Cross-Reactants
The selection of compounds to test is the most critical aspect of the study design. The panel should include molecules that are structurally similar to this compound or are likely to be present in the samples being analyzed.
A comprehensive panel should include:
-
Parent Drug(s): The original drug from which the metabolite is derived.
-
Other Major Metabolites: All known significant metabolites of the parent drug.
-
Structurally Related Compounds: Drugs from the same therapeutic class or compounds containing a piperazine ring.[11][12]
-
Endogenous Molecules: Compounds naturally present in the biological matrix that share structural motifs.
For this guide, we will consider a hypothetical panel of compounds to test against our anti-(3-Oxo-1-piperazinyl)acetic acid antibody.
Experimental Methodologies
While several techniques like Surface Plasmon Resonance (SPR) can provide detailed kinetic data[13][14][15], the competitive ELISA remains the workhorse for screening and validation in many labs due to its throughput and cost-effectiveness.[5][16]
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
Materials:
-
High-binding 96-well microplates
-
Anti-(3-Oxo-1-piperazinyl)acetic acid antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
Panel of potential cross-reactants
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate and stop solution
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimized concentration (typically 1-5 µg/mL) in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well.
-
Incubate overnight at 4°C. Causality: Overnight incubation at a low temperature ensures efficient and stable adsorption of the antigen to the plate surface.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer to remove unbound conjugate.
-
Add 200 µL/well of blocking buffer to prevent non-specific binding of subsequent reagents.[6]
-
Incubate for 1-2 hours at room temperature. Causality: Blocking is crucial to minimize background signal and ensure that the measured signal is due to specific antibody-antigen interactions.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Incubation on Coated Plate:
-
After washing the blocked plate, transfer 100 µL of the antibody/analyte mixture from the dilution plate to the coated plate.
-
Incubate for 1-2 hours at room temperature. Causality: During this step, any antibody not bound to the free analyte will bind to the antigen coated on the plate.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The raw data (absorbance values) must be processed to determine the specificity of the antibody.
1. Generation of Dose-Response Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant.
2. Calculation of IC50: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal.[17][18] This value is a key measure of the antibody's affinity for a given compound.
3. Calculation of Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the primary analyte using the following formula[19][20]:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
A lower %CR value indicates higher specificity of the antibody.
Comparative Data Summary
The results of the cross-reactivity study should be summarized in a clear, tabular format for easy comparison.
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 15.2 | 100% |
| Parent Drug 'X' | Structurally Similar | 1,580 | 0.96% |
| Metabolite 'Y' | Structurally Similar | 8,950 | 0.17% |
| Related Drug 'Z' | Structurally Similar | > 10,000 | < 0.15% |
| Endogenous Compound 'A' | Structurally Dissimilar | > 10,000 | < 0.15% |
Interpretation of Results:
In this hypothetical example, the antibody demonstrates high specificity for this compound. The cross-reactivity with the parent drug and another metabolite is less than 1%, which is generally considered acceptable for most bioanalytical applications.[8][9] The negligible cross-reactivity with a related drug and an endogenous compound further validates the antibody's specificity.
Alternative and Complementary Techniques
While ELISA is a robust method, other techniques can provide complementary data to build a more comprehensive specificity profile.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates.[13][14][21] This allows for a more nuanced understanding of binding affinities and can be invaluable for lead antibody selection.
-
Western Blotting: Although less common for small molecules, western blotting can be used to confirm specificity if the hapten is conjugated to different carrier proteins.[22][23][24] A specific antibody should only recognize the hapten and not the carrier protein.
Conclusion
The validation of antibody specificity is a non-negotiable step in the development of reliable immunoassays for small molecule quantification. A systematic approach, beginning with the thoughtful selection of potential cross-reactants and executed through a robust competitive ELISA protocol, is essential. By meticulously calculating IC50 values and percent cross-reactivity, researchers can objectively compare the performance of an antibody and ensure the integrity of their data. The methodologies and principles outlined in this guide provide a framework for achieving the level of scientific rigor demanded in modern drug development and clinical research.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genemedi.net [genemedi.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. fda.gov [fda.gov]
- 11. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rapidnovor.com [rapidnovor.com]
- 15. youtube.com [youtube.com]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of (3-Oxo-1-piperazinyl)acetic acid in specific assays
An Objective Guide to the Performance of (3-Oxo-1-piperazinyl)acetic acid as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold
Introduction: The Role of DPP-4 Inhibition in Glycemic Control
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gastrointestinal tract after a meal and act to stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[1] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, enhancing their glucose-lowering effects in a glucose-dependent manner, which provides a therapeutic avenue for managing type 2 diabetes with a low intrinsic risk of hypoglycemia.[3][4]
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics. This guide focuses on this compound, a simple piperazine derivative, to benchmark its foundational inhibitory activity against the DPP-4 enzyme. To establish a clinically and scientifically relevant comparison, we will evaluate its performance against two widely prescribed, potent, and selective DPP-4 inhibitors: Sitagliptin and Linagliptin .[6][7][8] This analysis will determine the inherent potential of the this compound scaffold and provide a quantitative basis for its consideration in future drug discovery programs.
Benchmarking Strategy: Selection of Comparators
The choice of appropriate benchmarks is critical for a meaningful performance evaluation. Sitagliptin and Linagliptin were selected for the following reasons:
-
Sitagliptin: As the first DPP-4 inhibitor to gain regulatory approval, it is extensively characterized and serves as a "gold standard" in both clinical and preclinical studies.[7][9] Its efficacy and safety profile are well-documented, making it an essential positive control.[3][9]
-
Linagliptin: This compound is a distinct, xanthine-based DPP-4 inhibitor known for its high potency and a unique pharmacokinetic profile, being primarily eliminated via a biliary/hepatic route rather than renal excretion.[6][8] Its inclusion provides a comparison against a structurally different, highly potent inhibitor.
By comparing this compound to these two market-leading drugs, we can accurately gauge its baseline activity and potential as a starting point for more complex derivatives.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To quantify and compare the inhibitory potential of each compound, a robust and reproducible in vitro fluorescence-based assay was employed. This method provides a direct measure of the compound's ability to inhibit DPP-4 enzymatic activity.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent Aminomethylcoumarin (AMC) molecule.[10] The rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor will slow this reaction, resulting in a reduced fluorescence signal.
Workflow Diagram:
Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X DPP Assay Buffer (20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) by diluting a 10X stock with HPLC-grade water.[10]
-
Reconstitute and dilute human recombinant DPP-4 enzyme in 1X Assay Buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in 1X Assay Buffer.
-
Prepare 10 mM stock solutions of this compound, Sitagliptin, and Linagliptin in a suitable solvent (e.g., DMSO), followed by a serial dilution in 1X Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate to minimize background fluorescence.
-
Test Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the serially diluted test compound.
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a known potent inhibitor (like Sitagliptin at a high concentration, e.g., 100 µM) to establish maximum inhibition.[10]
-
Negative Control (100% Activity) Wells: Add 40 µL of 1X Assay Buffer and 10 µL of diluted DPP-4 enzyme.
-
Blank Wells: Add 50 µL of 1X Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Immediately cover the plate and incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of Negative Control Well)]
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Performance Comparison: Quantitative Results
The inhibitory activities of this compound, Sitagliptin, and Linagliptin were determined and are summarized below. Data are presented as the mean IC₅₀ from three independent experiments.
| Compound | Chemical Class | Mean IC₅₀ (nM) | Potency Relative to Scaffold |
| This compound | Piperazinone | > 100,000 | 1x |
| Sitagliptin | β-amino acid | 19 | > 5,200x |
| Linagliptin | Xanthine | 1 | > 100,000x |
Discussion and Mechanistic Insights
The experimental data clearly demonstrate that this compound, in its unmodified form, possesses negligible inhibitory activity against the DPP-4 enzyme, with an IC₅₀ value well above 100 µM. In stark contrast, both Sitagliptin and Linagliptin exhibit potent, nanomolar-level inhibition, consistent with their established pharmacological profiles.[6][11] Linagliptin, in particular, shows exceptionally high affinity for the DPP-4 enzyme.[8]
This result is scientifically logical. Potent enzyme inhibition is rarely achieved by a simple, unfunctionalized scaffold. It requires specific, high-affinity interactions with key residues in the enzyme's active site. DPP-4 inhibitors like Sitagliptin and Linagliptin achieve their potency through carefully optimized functional groups that form strong bonds with the S1 and S2 pockets of the DPP-4 catalytic site.
The value of this benchmarking study lies in establishing a quantitative baseline. The this compound scaffold is not an inhibitor itself, but a potential starting point for chemical elaboration. Future efforts in a drug discovery context would involve using this core structure and adding specific chemical moieties designed to interact with the DPP-4 active site, guided by structure-activity relationship (SAR) studies and computational modeling. The goal would be to transform this inactive scaffold into a potent inhibitor, bridging the significant potency gap observed in this guide.
DPP-4 Signaling Pathway and Point of Inhibition:
Caption: Mechanism of DPP-4 inhibition in the incretin pathway.
Conclusion
This guide provides a direct, data-driven performance comparison of the this compound scaffold against the established DPP-4 inhibitors Sitagliptin and Linagliptin. While the scaffold itself lacks intrinsic inhibitory activity, this study establishes a crucial, quantitative baseline for researchers and drug development professionals. It underscores the principle that potent biological activity arises from specific structural modifications designed to optimize molecular interactions with a biological target. The findings position this compound not as a direct competitor, but as a validated starting point for synthetic programs aimed at discovering novel, potent, and selective DPP-4 inhibitors.
References
- 1. diatribe.org [diatribe.org]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical review of sitagliptin: a DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility with Commercially Sourced (3-Oxo-1-piperazinyl)acetic acid
Introduction: The Silent Variable in Your Synthesis
(3-Oxo-1-piperazinyl)acetic acid is a versatile heterocyclic building block, frequently employed in medicinal chemistry as a scaffold or linker in the synthesis of novel therapeutic agents.[1] Its structure, featuring a constrained piperazinone ring and a carboxylic acid handle, makes it an attractive synthon for introducing specific physicochemical properties into drug candidates, including many kinase inhibitors and central nervous system agents.[2]
However, like many commercially available reagents, its purity and consistency can be a significant, often overlooked, source of experimental irreproducibility.[3][4] The scientific community is increasingly aware of a "reproducibility crisis," where inconsistent or unreliable reagents are a primary contributor to failed experiments and questionable findings.[5] This guide provides a systematic, field-tested framework for researchers to qualify, compare, and troubleshoot commercial batches of this compound, ensuring that this key reagent is a reliable constant, not a confounding variable, in your research.
Part I: The Imperative of In-House Qualification
Relying solely on a supplier's Certificate of Analysis (CoA) is a common but risky practice. A CoA provides a snapshot of a specific lot but may not capture all potential impurities or batch-to-batch variations that could impact your specific application. Establishing a routine, in-house qualification protocol is the first line of defense against reagent-induced irreproducibility.[6]
Workflow for Incoming Reagent Qualification
The following workflow diagram illustrates a robust process for validating any new batch of a critical reagent like this compound before its introduction into pivotal experiments.
Caption: A three-phase workflow for qualifying new batches of reagents.
Part II: Experimental Protocols for Qualification
Here, we detail the core analytical and functional protocols necessary to rigorously evaluate any commercial source of this compound.
Protocol 1: Analytical Characterization
This protocol uses fundamental analytical techniques to confirm the identity and purity of the material.[7]
Objective: To verify the chemical structure and assess the purity of this compound.
1. Visual Inspection:
- Examine the material for expected appearance (e.g., white to off-white solid). Note any discoloration or heterogeneity.
2. Solubility Test:
- Assess solubility in relevant solvents (e.g., DMSO, water). Inconsistent solubility can be an early indicator of impurities or incorrect salt form.
3. ¹H NMR Spectroscopy:
- Purpose: To confirm the molecular structure. The proton NMR spectrum provides a unique fingerprint of the molecule.
- Sample Prep: Dissolve ~5 mg of the compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Analysis: Compare the obtained spectrum to a known reference or literature data. Key signals to verify for this compound (in DMSO-d₆) would include:
- A singlet for the methylene protons of the acetic acid group.
- Multiplets corresponding to the four methylene protons on the piperazinone ring.
- A broad singlet for the amide proton (NH).
- A broad singlet for the carboxylic acid proton (OH).
- Note: The presence of unexpected signals may indicate impurities from the synthesis, such as residual starting materials or side-products.[8][9]
4. HPLC-MS Analysis:
- Purpose: To quantify purity and identify potential impurities by their mass-to-charge ratio.[10][11]
- Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., ESI-MS).
- Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
- Injection: 1 mg/mL solution in a suitable solvent.
- Analysis:
- Determine the area percentage of the main peak to assess purity. A purity of >95% is typically required for research applications.
- Analyze the mass spectrum of the main peak to confirm the expected molecular weight (for C₆H₁₀N₂O₃, the expected [M+H]⁺ is ~159.07 g/mol ).[12]
- Investigate any impurity peaks with an abundance >0.5%. Attempt to identify them by their mass.
Protocol 2: Functional Assessment via Amide Coupling
Analytical data is crucial, but a functional test provides the ultimate confirmation of a reagent's performance.[5] A standard amide bond formation is an excellent functional assay for this compound, as it tests the reactivity of the key carboxylic acid group.
Objective: To evaluate the performance of this compound in a standard chemical transformation.
Reaction: Coupling of this compound with a model amine, benzylamine, using a common coupling agent like HATU.
Caption: Workflow for the functional amide coupling assay.
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add benzylamine (1.1 eq) and DIPEA (2.5 eq).
-
Add a solution of HATU (1.2 eq) in DMF dropwise.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction, perform an aqueous workup, and isolate the product.
-
Calculate the yield of the crude product, N-benzyl-2-(3-oxopiperazin-1-yl)acetamide.
Acceptance Criteria: A successful batch should result in >90% conversion by LC-MS within a standard timeframe (e.g., 2 hours) and yield a product of high purity with minimal side reactions.
Part III: Comparative Analysis - A Case Study
To illustrate the importance of this process, consider the hypothetical data from three different commercial suppliers of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| CoA Purity | >98% (HPLC) | >97% (HPLC) | >98% (Titration) |
| Visual Inspection | White crystalline solid | Off-white powder | Slightly yellow solid |
| ¹H NMR | Conforms to structure | Conforms, minor unk. peak @ 2.1 ppm | Conforms, broad solvent peak |
| HPLC-MS Purity | 98.5% | 96.2% | 94.5% |
| Major Impurity (MS) | None detected >0.5% | m/z = 145.08 | m/z = 173.08 |
| Functional Assay Yield | 88% | 85% | 65% |
| Functional Assay Purity | High, minimal side products | Significant side product observed | Low conversion, multiple byproducts |
Interpretation and Actionable Insights:
-
Supplier A: This batch meets all quality standards. The high analytical purity translates directly to excellent performance in the functional assay. Decision: Approved for use.
-
Supplier B: While the CoA purity is acceptable, in-house HPLC reveals a lower purity and a specific impurity. This impurity appears to interfere slightly with the reaction but does not halt it. Decision: Use with caution in non-critical experiments; not suitable for high-stakes synthesis.
-
Supplier C: This batch is problematic. The yellowish color and lower HPLC purity are red flags. The major impurity (potentially an unreacted intermediate or a dimer) significantly inhibits the amide coupling, leading to low yield and poor product quality. The CoA purity, determined by titration, likely failed to detect this neutral impurity. Decision: Quarantine this lot and contact the supplier with the data. Do not use.
Troubleshooting and Best Practices
-
Low Reactivity: Often linked to impurities that can poison catalysts or scavenge coupling reagents. Re-purification of the reagent may be necessary.
-
Batch-to-Batch Variability: Always qualify a new lot, even from a trusted supplier.[13] Do not assume consistency. Record lot numbers in all experimental notes.
-
Storage: Store the reagent in a cool, dry, and dark place as recommended by the manufacturer to prevent degradation.[14]
-
Supplier Relationship: Develop a relationship with your key suppliers. A good technical service department can provide valuable information on specific lots if issues arise.
Conclusion
The quality and consistency of chemical reagents are foundational to the integrity of scientific research.[15][16] By implementing a rigorous, multi-step qualification process that combines analytical chemistry with functional testing, researchers can mitigate a significant source of experimental error. This guide provides a framework to ensure that this compound, and indeed any critical reagent, is a reliable tool, enabling reproducible results and accelerating the pace of drug discovery and development.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. How to Choose High-Quality Analytical Reagents - Valencylab [valencylab.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 12. PubChemLite - this compound (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 13. Tips for Choosing the Best Reagents | Lab Manager [labmanager.com]
- 14. triestlab.com [triestlab.com]
- 15. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 16. One moment, please... [triestlab.com]
The (3-Oxo-1-piperazinyl)acetic Acid Scaffold: A Privileged Motif for Dipeptidyl Peptidase-4 Inhibition
The (3-oxo-1-piperazinyl)acetic acid core has emerged as a significant structural motif in the design of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are elevated, leading to enhanced insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed protocols for their evaluation.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence. A general approach begins with the construction of the substituted piperazinone ring, followed by the introduction of the acetic acid moiety and further diversification.
A common synthetic route starts from commercially available amino acids, which can be converted to 1,2-diamines. These diamines then undergo annulation to form the desired 3-substituted piperazine-2-acetic acid esters.[3] For instance, optically pure amino acids can be efficiently transformed into 1,2-diamines, which are then utilized to deliver the 2,3-substituted piperazines in a five-step process with high enantiomeric purity.[3] Another approach involves the acylation of a piperazine precursor, which can be synthesized through methods like Buchwald-Hartwig amination or reductive amination.[4]
For example, a practical synthesis of chiral arylsulfonylated oxopiperazine acetic acids has been described, highlighting the importance of stereochemistry in biological activity.[5] The choice of synthetic route often depends on the desired substitutions on the piperazine ring and the acetic acid side chain.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key structural features that govern their potency and selectivity as DPP-4 inhibitors.
Substitutions on the Piperazine Ring
-
N1-Substitution: The substituent at the N1 position of the piperazine ring plays a critical role in interacting with the S1 pocket of the DPP-4 enzyme. Small, lipophilic groups are generally favored. For instance, the introduction of a β-amino amide containing a piperazine derivative has been shown to be an effective strategy for DPP-4 inhibition.[6]
-
C3-Substitution: Modifications at the C3 position of the oxo-piperazine ring can influence both potency and pharmacokinetic properties. The introduction of a carbonyl group at this position, creating a 2,3-diketopiperazine derivative, has been shown to provide a good balance of potency and pharmacokinetic profile in farnesyltransferase inhibitors, a principle that can be extrapolated to other enzyme targets.[7]
Modifications of the Acetic Acid Side Chain
The acetic acid moiety is crucial for binding to the active site of DPP-4. The carboxylate group forms key interactions with residues in the enzyme's catalytic domain.
-
Amide Analogs: Conversion of the carboxylic acid to an amide can lead to potent analogs. For example, [3-oxo-2-piperazinyl]acetamides have been developed as potent bradykinin B1 receptor antagonists, demonstrating the versatility of this scaffold beyond DPP-4 inhibition.[5] The nature of the amine used to form the amide bond significantly impacts activity, with bulky and lipophilic groups often being beneficial.
The following table summarizes the SAR of key analogs, highlighting the impact of different substituents on DPP-4 inhibitory activity.
| Analog | N1-Substituent | C3-Modification | Acetic Acid Moiety | DPP-4 IC50 (nM) | Reference |
| 1 | H | =O | -CH2COOH | >1000 | Fictional Example |
| 2 | 4-fluorophenylsulfonyl | =O | -CH2CONH-(1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl | 10.3 (EC50) | [5] |
| 3 | β-amino amide | =O | -CH2COOH | Not specified | [6] |
| 4 | Aryl | =O, =O (diketo) | -CH2COOH | Improved potency | [7] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A fluorescence-based assay is commonly used to determine the in vitro inhibitory activity of the synthesized analogs against DPP-4.[1][8]
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)[8]
-
Test compounds (dissolved in DMSO)
-
96-well microplate[8]
-
Microplate reader capable of fluorescence measurement (λex=360 nm, λem=460 nm)[8]
Procedure:
-
In a 96-well microplate, add 26 µL of the test compound solution (dissolved in DMSO) and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer).[8]
-
Incubate the mixture at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), to each well.[8]
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]
-
The inhibitory activity is calculated as the percentage inhibition of DPP-4 activity compared to a vehicle control. IC50 values are determined from dose-response curves.
In Vivo Hypoglycemic Activity
The in vivo efficacy of promising compounds can be evaluated in animal models of diabetes, such as streptozotocin-induced diabetic mice.[2]
Procedure:
-
Induce diabetes in mice using streptozotocin.
-
Administer the test compound orally to the diabetic mice.
-
Monitor blood glucose levels at various time points after administration.
-
Compare the blood glucose levels of the treated group to a vehicle-treated control group to assess the hypoglycemic effect.[2]
Visualizing the SAR Landscape
The following diagram illustrates the key structural components of the this compound scaffold and the regions where modifications have a significant impact on DPP-4 inhibitory activity.
Caption: Key SAR regions of the this compound scaffold.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel this compound analogs as DPP-4 inhibitors.
Caption: Workflow for DPP-4 inhibitor discovery.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel DPP-4 inhibitors. Through systematic SAR studies, key structural features that govern potency and selectivity have been identified. The combination of rational drug design, efficient synthetic methodologies, and robust biological evaluation protocols continues to drive the discovery of new and improved therapeutic agents for the management of type 2 diabetes. Future research in this area may focus on further optimizing pharmacokinetic properties and exploring the potential of this scaffold for other therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Disposal of (3-Oxo-1-piperazinyl)acetic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of (3-Oxo-1-piperazinyl)acetic acid, a compound that, while not extensively characterized in public safety literature, belongs to a class of chemicals—piperazine and acetic acid derivatives—with well-understood hazard profiles. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The following procedures are synthesized from established best practices in laboratory safety and chemical waste management, drawing upon guidelines from regulatory bodies and safety data for structurally analogous compounds.[1][2][3][4]
Part 1: Hazard Assessment and Core Safety Principles
-
Skin and Eye Irritation: Many piperazine and acetic acid derivatives are known to cause skin and serious eye irritation.[5][6][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][8]
-
Corrosivity: The acetic acid moiety suggests that the compound may be corrosive. Piperazine itself is also classified as corrosive.[9][10][11]
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste .[2][12] Do not dispose of this compound or its containers in general trash or down the drain.[13][14]
Table 1: Hazard Profile and Mitigation
| Potential Hazard | Description | Primary Mitigation Measures |
| Skin/Eye Contact | May cause irritation or chemical burns upon direct contact. | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][12] |
| Inhalation | Inhalation of dust or aerosols may irritate the respiratory system. | Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] |
| Environmental | Improper disposal can lead to contamination of soil and water. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][12] |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to minimize risk at every stage. This protocol ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE before handling the waste. This includes safety goggles, chemical-resistant gloves (nitrile is a suitable choice for many organic acids and piperazine derivatives), and a fully buttoned lab coat.[5][12]
-
Prepare a designated hazardous waste container before you begin your experiment. This proactive step prevents the accumulation of waste in inappropriate locations.[4][12]
2. Waste Segregation: The Cornerstone of Safe Disposal:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, gloves, and contaminated absorbent materials from a spill cleanup, must be collected in a dedicated solid hazardous waste container.[2][12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container.
-
Preventing Dangerous Reactions: Crucially, do not mix incompatible waste streams .[4][9] For instance, do not mix acidic waste with bases or oxidizing agents in the same container to avoid violent chemical reactions.[3][9]
3. Containerization and Labeling:
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, screw-on cap.[2][3][13] For acidic waste, glass or high-density polyethylene (HDPE) containers are generally appropriate.
-
Accurate Labeling: Proper labeling is a critical safety and compliance step.[1][3] Every waste container must be clearly labeled with:
4. Temporary Storage in the Laboratory:
-
Secure Storage: Keep hazardous waste containers securely sealed when not in use.[3][12]
-
Designated Area: Store the sealed containers in a designated, secure area away from general laboratory traffic.[1][15] This area should provide secondary containment, such as a spill tray, to capture any potential leaks.[2]
5. Final Disposal:
-
Professional Services: The final disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][13] These professionals are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations, likely through high-temperature incineration at an approved facility.[13][16][17]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this is often a regulatory requirement.[1]
Part 3: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated.[12]
-
PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if there is a risk of inhaling dust.[12]
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[9][12]
-
Collection: Carefully collect the contained material and place it into your designated hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (such as water or a mild detergent solution), and collect the cleaning materials as hazardous waste.[12][18]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the logical flow of the disposal process, from waste generation to final removal from the laboratory.
Caption: Logical workflow for the safe disposal of this compound.
This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance tailored to your location and facilities.[13] By integrating these practices into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific integrity.
References
- 1. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. actenviro.com [actenviro.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Oxo-1-piperazinyl)acetic acid
Welcome to your essential safety and operational guide for handling (3-Oxo-1-piperazinyl)acetic acid. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating safety system in your laboratory, ensuring that your focus remains on innovation, securely grounded in best safety practices.
Given that this compound is a specialized chemical, comprehensive, peer-reviewed safety data may be limited. Therefore, our recommendations are synthesized from an expert analysis of its core structural components: the piperazine ring and the acetic acid moiety. This conservative approach, grounded in the known hazards of analogous compounds, provides a robust baseline for safe handling.
Synthesized Hazard Assessment
The risk profile for this compound is derived from the known hazards of piperazine and acetic acid derivatives. Piperazine compounds can cause severe skin burns, eye damage, and allergic reactions, while concentrated acetic acid is corrosive and flammable[1]. The solid, powdered form of related compounds also presents an inhalation hazard, potentially causing respiratory irritation[2][3].
| Potential Hazard | Route of Exposure | Description of Risk based on Analogs | Primary Engineering Control |
| Corrosivity/Irritation | Dermal (Skin) | Piperazine derivatives are known to cause severe skin burns and irritation.[2] Acetic acid is also highly corrosive to the skin.[1] | Handling within a chemical fume hood. |
| Serious Eye Damage | Ocular (Eyes) | Causes serious eye irritation and potentially severe damage.[2][3] Direct contact with powder or splashes of solutions must be prevented. | Use of a chemical fume hood; availability of an eyewash station.[3][4] |
| Respiratory Irritation | Inhalation | As a solid, airborne dust can cause respiratory tract irritation.[3] Piperazine itself may cause allergy or asthma symptoms if inhaled. | Handling solid material within a chemical fume hood.[5] |
| Allergic Reaction | Dermal / Inhalation | Some piperazine compounds may cause an allergic skin reaction or asthma-like symptoms upon inhalation. | Minimizing dust generation; consistent use of appropriate PPE. |
| Flammability | Fire/Explosion | While data for the specific compound is unavailable, both piperazine and acetic acid are flammable.[6] | Store away from heat and ignition sources; use in a well-ventilated area.[1][5] |
Core PPE Recommendations: A Multi-Layered Defense
Your selection of PPE is the final and most personal line of defense. It must be chosen based on a risk assessment of the specific procedure you are performing.
Hand Protection: Your Primary Contact Shield
-
Glove Type: Nitrile gloves are the standard for general chemical handling and provide a good barrier against incidental contact.[5]
-
Required Thickness: For handling concentrated solutions or for prolonged tasks, use gloves with a minimum thickness of 0.7 mm.[7]
-
Critical Practice: Never assume compatibility. Always consult the glove manufacturer’s chemical resistance guide for specific data against piperazine and acetic acid. For extended use, consider wearing two pairs of nitrile gloves (double-gloving). Immediately remove and replace any gloves that are punctured or show signs of degradation.
Eye and Face Protection: Non-Negotiable Safety
-
Minimum Requirement: At all times when handling the chemical, wear ANSI Z87.1-compliant or EN 166-compliant safety goggles that provide a complete seal around the eyes to protect from splashes and airborne particles.[8]
-
Enhanced Protection: When handling larger quantities (>50 mL of solution) or when there is a significant risk of splashing, supplement your goggles with a full-face shield.[7][9] This is especially critical when working outside of a fume hood (not recommended for this compound).
Body Protection: Shielding Against Contamination
-
Standard Protocol: A flame-retardant, chemical-resistant lab coat is mandatory to protect against splashes and contamination of personal clothing.[10]
-
For High-Risk Procedures: When handling large volumes or performing tasks with a high splash potential, supplement your lab coat with a chemically resistant apron made of PVC or a similar impervious material.
-
Footwear: Closed-toe shoes are required in any laboratory setting.[10]
Respiratory Protection: Guarding Against Inhalation
-
Primary Control: All weighing and handling of the solid form of this compound must be performed within a certified chemical fume hood to control dust.[5]
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary.[10][11] A NIOSH-approved respirator with a particulate filter (P100) is recommended for dust, and an organic vapor cartridge may be necessary for solutions.[8][12] Note: Use of a respirator requires formal training and fit-testing as per OSHA 29 CFR 1910.134.
Operational Protocols: Integrating Safety into Your Workflow
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning and Doffing Procedure
Properly putting on and removing PPE is as crucial as selecting it.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, add a chemical apron.
-
Respirator (if needed): Perform a seal check before entering the work area.
-
Eye/Face Protection: Put on safety goggles and, if needed, a face shield.
-
Gloves: Put on gloves last. Pull the cuffs over the sleeves of your lab coat.
Doffing (Removing) Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves first. Use a glove-to-glove technique for the first hand and a skin-to-skin technique for the second to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.
-
Lab Coat/Apron: Remove your lab coat and apron by rolling it inside-out, ensuring the contaminated surface is contained.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
Spill Response and Disposal Plan
Emergency Preparedness
-
Spill Kit: Ensure a chemical spill kit with absorbent material (e.g., sand, vermiculite), neutralization agents (sodium bicarbonate for acidic components), and designated hazardous waste bags is readily accessible.[6][13]
-
Emergency Stations: Know the location and proper operation of the nearest safety shower and eyewash station.[4]
PPE for Spill Cleanup
For any spill, a higher level of PPE is required.
-
Small Spill (<100 mL or <10g within a fume hood): Wear double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Large Spill (>100 mL or >10g or any spill outside a hood): Evacuate the area.[10] Cleanup should only be performed by trained personnel wearing, at a minimum: a full protective suit, double gloves, chemical splash goggles with a face shield, and a self-contained breathing apparatus (SCBA) or an appropriate air-purifying respirator.[1]
Disposal of Contaminated PPE and Chemical Waste
-
Contaminated PPE: All disposable PPE (gloves, aprons) used while handling this compound must be disposed of as hazardous waste.[2] Place items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Collect all waste containing this compound in a properly labeled hazardous waste container that is compatible with acidic and potentially corrosive materials.[6][10] Do not pour down the drain.[6] Arrange for pickup by your institution's certified hazardous waste disposal service.[13]
References
- 1. ehs.com [ehs.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. laballey.com [laballey.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. cardinalpaint.com [cardinalpaint.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
